Methyl 4-amino-3,5-dibromobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3,5-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVGQOFHYOXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451452 | |
| Record name | Methyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-10-8 | |
| Record name | Methyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-3,5-dibromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 4-amino-3,5-dibromobenzoate from 4-aminobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-amino-3,5-dibromobenzoate, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available 4-aminobenzoic acid. The synthesis involves a two-step process: the electrophilic dibromination of 4-aminobenzoic acid to yield 4-amino-3,5-dibromobenzoic acid, followed by a Fischer esterification to produce the final methyl ester. This guide details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound from 4-aminobenzoic acid is a straightforward two-step process. The first step is an electrophilic aromatic substitution, specifically the bromination of the activated aromatic ring of 4-aminobenzoic acid. Due to the activating nature of the amino group, di-substitution occurs at the positions ortho to the amino group. The second step is the acid-catalyzed esterification of the resulting 4-amino-3,5-dibromobenzoic acid with methanol to yield the desired methyl ester.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189 |
| 4-Amino-3,5-dibromobenzoic Acid | C₇H₅Br₂NO₂ | 294.93 | 110[1] |
| This compound | C₈H₇Br₂NO₂ | 308.96 | Not available |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Expected Yield |
| Dibromination | N-Bromosuccinimide (NBS) | Acetic Acid | 4-6 hours | High (specific yield not reported) |
| Esterification | Methanol, Sulfuric Acid | Methanol | 4-6 hours | High (specific yield not reported) |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic Acid
This procedure is adapted from standard bromination methods of activated aromatic rings. The key to achieving dibromination is the use of at least two equivalents of the brominating agent.
Materials:
-
4-Aminobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any remaining acetic acid and succinimide.
-
Dry the product, 4-amino-3,5-dibromobenzoic acid, under vacuum.
Step 2: Synthesis of this compound
This procedure follows a standard Fischer esterification protocol.
Materials:
-
4-Amino-3,5-dibromobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend 1.0 equivalent of 4-amino-3,5-dibromobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthetic Workflow and Diagrams
The overall synthetic process can be visualized as a two-step sequence.
Caption: Synthetic workflow for this compound.
The logical relationship for the synthesis can be outlined as follows:
Caption: Logical flow diagram of the synthesis process.
References
"Methyl 4-amino-3,5-dibromobenzoate" chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound of interest to researchers and professionals in the fields of organic synthesis and drug development.
Chemical Structure and Identification
This compound is a derivative of benzoic acid with two bromine atoms and an amino group attached to the benzene ring, and a methyl ester functional group.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3282-10-8 |
| SMILES | COC(=O)C1=CC(Br)=C(C(=C1)Br)N |
| InChI | InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 |
| InChIKey | YQJYQJZQJZQZSZ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO₂ | [1] |
| Molecular Weight | 308.96 g/mol | [1] |
| Melting Point | 102-104 °C | [2] |
| Boiling Point | 362.4 °C at 760 mmHg | [2] |
| Density | 1.907 g/cm³ | [2] |
| Appearance | White solid | [1] |
Note: Solubility data is not explicitly available in the searched literature. However, its use in reactions involving solvents like acetonitrile and purification via flash chromatography with hexane/ether suggests it is soluble in common organic solvents but likely has low solubility in water.
Synthesis Protocols
This compound can be synthesized through two primary routes: the bromination of methyl 4-aminobenzoate or the esterification of 4-amino-3,5-dibromobenzoic acid.
Protocol 1: Bromination of Methyl 4-aminobenzoate
This protocol describes the direct bromination of the aromatic ring of methyl 4-aminobenzoate.
Experimental Procedure:
-
To a solution of methyl 4-aminobenzoate in methanol, add a solution of bromine and pyridine in methanol dropwise at ice-cold temperatures.
-
Reflux the resulting mixture for 4 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and water.
-
The organic layer is then washed, dried, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography.
Protocol 2: Esterification of 4-amino-3,5-dibromobenzoic acid
This method involves the Fischer esterification of the corresponding carboxylic acid.
Experimental Procedure:
-
To a stirred solution of 4-amino-3,5-dibromobenzoic acid (5.0 g, 16.99 mmol) in methanol (50 mL) at ambient temperature, add concentrated sulfuric acid (1.35 mL, 25.48 mmol) dropwise.[3]
-
Stir the reaction mixture at 80 °C for 8 hours.[3]
-
Bring the reaction mixture to ambient temperature.[3]
-
Further workup, likely involving neutralization and extraction, would be required to isolate the product.
Spectroscopic Data
While a full spectrum is not available, a ¹H-NMR spectral data point has been reported.
-
¹H-NMR (CDCl₃, 300 MHz) δ: 8.24 (s, 2H)[1]
This singlet at 8.24 ppm corresponds to the two equivalent aromatic protons on the benzene ring.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a two-step process starting from 4-aminobenzoic acid.
Caption: Synthesis pathway of this compound.
Potential Applications and Reactivity
This compound serves as a versatile intermediate in organic synthesis. The amino group can be a site for various transformations, such as diazotization followed by substitution, allowing for the introduction of a wide range of functional groups. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. For instance, it has been used in the synthesis of more complex heterocyclic compounds.[4]
References
"Methyl 4-amino-3,5-dibromobenzoate" CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring an aniline core with two bromine substituents and a methyl ester group, provides multiple reactive sites for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.
Chemical Identification and Physical Properties
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
CAS Number: 3282-10-8
A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO₂ | - |
| Molecular Weight | 308.96 g/mol | - |
| Melting Point | 135-139 °C | [1] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the dibromination of the aromatic ring, followed by the esterification of the carboxylic acid group.
Experimental Protocol
Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic acid
This procedure is adapted from established methods for the bromination of activated aromatic rings.
-
Materials:
-
4-Aminobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a suitable amount of DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 2.1 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained below 5°C. The addition of the second equivalent of NBS will likely require a longer reaction time or slightly elevated temperature to achieve complete dibromination.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Esterification of 4-Amino-3,5-dibromobenzoic acid
This protocol utilizes the well-established Fischer esterification method.
-
Materials:
-
4-Amino-3,5-dibromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of 4-amino-3,5-dibromobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or column chromatography if necessary.
-
Synthesis Workflow Diagram
Caption: Synthesis pathway for this compound.
Safety Information
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Development
Halogenated anilines and benzoic acid derivatives are important pharmacophores in medicinal chemistry. The bromine atoms on the aromatic ring of this compound can serve as handles for cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The amino and ester functionalities also provide sites for further derivatization, making this compound a valuable starting material for the synthesis of libraries of potential drug candidates. Its structural motifs are found in compounds with a wide range of biological activities, including but not limited to, antibacterial, antiviral, and anticancer agents.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a safe and controlled environment.
References
Spectroscopic Profile of Methyl 4-amino-3,5-dibromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-3,5-dibromobenzoate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to support research, synthesis, and quality control efforts in drug development and other chemical sciences.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.063 | Singlet | 2H | Aromatic C-H |
| 4.996 | Singlet | 2H | Amine (-NH₂) |
| 3.866 | Singlet | 3H | Methyl (-OCH₃) |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.1 | Carbonyl Carbon (C=O) |
| 145.9 | Aromatic C-NH₂ |
| 133.5 | Aromatic C-H |
| 121.0 | Aromatic C-COOCH₃ |
| 107.5 | Aromatic C-Br |
| 52.3 | Methyl Carbon (-OCH₃) |
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3321 | N-H Stretch (Amine) |
| 3076 | Aromatic C-H Stretch |
| 2958 | Aliphatic C-H Stretch (Methyl) |
| 1723, 1713 | C=O Stretch (Ester) |
| 1610 | N-H Bend (Amine) |
| 1432 | Aromatic C=C Stretch |
| 1303, 1268 | C-O Stretch (Ester) |
| 975, 855, 761 | C-H Bending (Aromatic) |
Sample Preparation: NaCl plate
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 331.8709 | [M+Na]⁺ |
Ionization Method: Electrospray Ionization (ESI)
Experimental Protocols
The spectroscopic data presented above were obtained from the characterization of this compound synthesized as described in the literature.[1] The general experimental procedures for obtaining this type of data are outlined below.
Synthesis of this compound
Methyl 4-aminobenzoate is dissolved in methanol. To this solution, a mixture of bromine and pyridine in methanol is added dropwise at ice-cold temperatures. The resulting mixture is then refluxed for several hours. After cooling, the solvent is removed, and the residue is worked up using dichloromethane and water, with the aqueous phase made slightly alkaline. The organic layer is separated, dried, and concentrated to yield the product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectra are recorded on an NMR spectrometer (e.g., 300 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on a sodium chloride (NaCl) plate for analysis. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
References
Methyl 4-amino-3,5-dibromobenzoate: A Comprehensive Technical Guide for Researchers
Introduction: Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its molecular structure, featuring an amine group, a methyl ester, and two bromine atoms on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide offers an in-depth overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data for researchers and scientists.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3282-10-8 | [1][2] |
| Molecular Formula | C₈H₇Br₂NO₂ | [2] |
| Molecular Weight | 308.96 g/mol | [2] |
| Predicted Monoisotopic Mass | 306.88434 Da | [3] |
Note: Further experimental determination of properties such as melting point and boiling point is required for a complete profile.
Synthesis of this compound
A robust two-step synthetic route for the preparation of this compound has been reported, achieving a high total yield.[4] The synthesis commences with the bromination of a nitro-substituted benzoic acid methyl ester, followed by the reduction of the nitro group to an amine.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-nitro-4,5-dibromobenzoate [4]
-
In a 100 mL three-necked flask, dissolve methyl 4-bromo-3-nitrobenzoate (5.0 g, 19.2 mmol, 1.0 eq) in concentrated sulfuric acid (12.5 mL).
-
Add N-bromosuccinimide (NBS) (3.8 g, 21.2 mmol, 1.1 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:petroleum ether (1:2).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture dropwise into 20 mL of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound [4]
-
Dissolve the crude methyl 3-nitro-4,5-dibromobenzoate in a mixed solvent of ethanol and water (8:1 by volume).
-
To this solution, add iron powder (Fe) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to 85-90°C and stir for 3-4 hours. Monitor the reaction by TLC (ethyl acetate:petroleum ether = 1:2).
-
Upon completion, filter the hot reaction mixture through diatomite.
-
Extract the filtrate with ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to afford this compound as a white solid. The total yield for the two steps is reported to be over 80%.[4]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain. However, predicted mass spectrometry data is available.
Mass Spectrometry (Predicted) [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 307.89162 |
| [M+Na]⁺ | 329.87356 |
| [M-H]⁻ | 305.87706 |
| [M+NH₄]⁺ | 324.91816 |
| [M+K]⁺ | 345.84750 |
Note: M represents the parent molecule.
Applications as a Synthetic Intermediate
The structural features of this compound make it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. While specific examples of its use are not widely reported, its analogous carboxylic acid, 4-amino-3,5-dibromobenzoic acid, is a known precursor in the synthesis of the antibacterial agent Aditoprim.[5] The amine group can undergo diazotization followed by various coupling reactions, and the bromine atoms are susceptible to nucleophilic substitution or can participate in cross-coupling reactions.
Potential Reaction Pathways
The following diagram illustrates the logical relationships of potential transformations of this compound, highlighting its utility as a synthetic building block.
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound is a promising synthetic intermediate with significant potential in the development of novel pharmaceuticals and other functional organic molecules. The provided synthesis protocol offers an efficient route to this compound. Further research to fully characterize its physical and spectroscopic properties, as well as to explore its reactivity in various organic transformations, will undoubtedly expand its utility in synthetic chemistry. This guide serves as a foundational resource for researchers embarking on studies involving this versatile building block.
References
- 1. 3282-10-8|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]
- 4. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
The Biological Versatility of Methyl 4-amino-3,5-dibromobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthetic Derivatives Based on the Substituted Aminobenzoic Acid Scaffold, Highlighting Their Potential Anticancer, Antimicrobial, and Enzyme-Inhibitory Activities.
This technical guide offers a comprehensive overview of the biological activities associated with derivatives of Methyl 4-amino-3,5-dibromobenzoate. While direct research on this specific ester is limited in publicly available literature, this document extrapolates from the rich data available for structurally analogous compounds, particularly derivatives of 4-aminobenzoic acid and 4-amino-3-bromobenzoic acid. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of this chemical class, detailing quantitative biological data, experimental methodologies, and potential mechanisms of action to inform future research and development.
Core Biological Activities and Quantitative Data
Derivatives of the 4-aminobenzoic acid scaffold have demonstrated a broad spectrum of biological activities, including cytotoxic effects against cancer cell lines, inhibitory action against various microbial strains, and modulation of enzyme activity. The introduction of bromine atoms onto the benzene ring is a common strategy in medicinal chemistry to enhance the lipophilicity and, potentially, the biological efficacy of lead compounds.
Anticancer Activity
Schiff base derivatives of 4-aminobenzoic acid have shown notable cytotoxicity against various cancer cell lines. The mechanism of action for many aminobenzoic acid-derived anticancer agents is believed to involve the inhibition of key signaling pathways that control cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Table 1: Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives against the HepG2 Cancer Cell Line [2]
| Compound ID | R Group on Imine Nitrogen | IC50 (µM) |
| 1a | 2-hydroxyphenyl | > 50 |
| 1l | 4-chloro-2-hydroxyphenyl | 15.0 |
| 1r | 5-nitrofuran-2-yl | 25.8 |
Antimicrobial Activity
The 4-aminobenzoic acid moiety is a well-established pharmacophore in antimicrobial agents, most famously in the sulfonamide class of antibiotics which inhibit folate synthesis.[3] Derivatives, including Schiff bases, have shown potent activity against a range of bacteria and fungi. The proposed mechanism for some brominated aminobenzoic acid derivatives involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of 4-Aminobenzoic Acid Schiff Base Derivatives [2]
| Compound ID | R Group on Imine Nitrogen | Staphylococcus aureus (MRSA) MIC (µM) | Candida albicans MIC (µM) |
| 1a | 2-hydroxyphenyl | 125 | 15.62 |
| 1l | 4-chloro-2-hydroxyphenyl | 15.62 | 7.81 |
| 1r | 5-nitrofuran-2-yl | 31.25 | 15.62 |
Enzyme Inhibition
Synthetic amino acid derivatives have been investigated for their potential to inhibit digestive enzymes, which is a therapeutic strategy for managing metabolic disorders like type 2 diabetes and obesity.
Table 3: Enzyme Inhibitory Activity of Synthetic Amino Acid Derivatives [5]
| Compound ID | Enzyme Target | IC50 (µM) |
| PPC89 | Pancreatic α-amylase | 171.30 |
| PPC101 | Pancreatic α-amylase | 162.00 |
| PPC84 | α-glucosidase | 321.30 |
| PPC89 | α-glucosidase | 353.00 |
| PPC101 | α-glucosidase | 51.00 |
| Acarbose | Pancreatic α-amylase | 326.00 |
| Acarbose | α-glucosidase | 639.00 |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections detail the methodologies employed in the studies cited, providing a framework for future investigations into this compound derivatives.
Synthesis of Schiff Base Derivatives from 4-Aminobenzoic Acid[6][7]
-
Dissolution: Dissolve the starting aldehyde (1 equivalent) in absolute ethanol.
-
Addition of Amine: To the aldehyde solution, add 4-aminobenzoic acid (1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 5-6 hours.
-
Isolation: Cool the mixture to room temperature, allowing the Schiff base product to precipitate.
-
Purification: Filter the precipitate and recrystallize from hot ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)[8]
-
Cell Seeding: Seed human cancer cells (e.g., A549, BT549, PC3) in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 2%) for a specified duration (e.g., 48 hours). A vehicle control (DMSO) and a positive control (e.g., tamoxifen) should be included.
-
MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
α-Glucosidase Inhibition Assay[5]
-
Reagent Preparation: Prepare solutions of α-glucosidase (e.g., 2 U/mL) and the substrate ρ-nitrophenyl-α-D-glucopyranoside (e.g., 5 mmol/L) in a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 7.0).
-
Reaction Mixture: In a 96-well plate, add the α-glucosidase solution, the test compound (at various concentrations), and the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Absorbance Reading: Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) at different time points.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing Molecular Pathways and Experimental Processes
To better understand the potential mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Potential inhibition of the EGFR signaling pathway by aminobenzoic acid derivatives.
Caption: The MAPK signaling cascade and a potential point of inhibition.
Experimental Workflow
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The derivatives of 4-aminobenzoic acid and its halogenated analogs represent a promising class of compounds with diverse biological activities. The data presented in this guide, extrapolated from closely related structures, strongly suggests that derivatives of this compound warrant further investigation as potential therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish clear structure-activity relationships. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways responsible for their anticancer, antimicrobial, and enzyme-inhibitory effects. This foundational knowledge will be instrumental in guiding the rational design and development of novel drug candidates based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of Methyl 4-amino-3,5-dibromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound. Aromatic amines and their derivatives are a class of chemicals widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The presence of bromine atoms on the aromatic ring can significantly influence the reactivity and toxicological profile of the molecule. Due to the potential hazards associated with this class of compounds, stringent safety protocols are essential to protect laboratory personnel and the environment.[1] This guide outlines the known properties, potential hazards, and recommended handling procedures for this compound.
Physical and Chemical Properties
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 3282-10-8 | [2] |
| Molecular Formula | C₈H₇Br₂NO₂ | [3] |
| Molecular Weight | 308.95 g/mol | ChemSupplier Data |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Purity | 98% | [3] |
Hazard Identification and Personal Protective Equipment
While a specific GHS classification for this compound is not available, related aromatic amines are known to be toxic and pose several health risks.[1] Primary aromatic amines can be absorbed through the skin and may cause harm to respiratory and cardiovascular health.[1] Based on data for similar halogenated aromatic compounds, researchers should be aware of the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin Irritation/Corrosion: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is non-negotiable.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[5] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[5] |
Experimental Protocols: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and risk.
Preparation
-
Review Safety Information: Before any work begins, thoroughly review this guide and any available safety data for the specific chemical being used.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[5]
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[5]
Handling
-
Weighing and Transferring: All weighing and transfers of the solid compound should be conducted in a chemical fume hood to avoid inhalation of airborne particles. Use appropriate tools to minimize the risk of spills.
-
Performing the Reaction: Conduct all experimental procedures within a chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[5]
Cleanup and Disposal
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. This rinsate should be collected as hazardous waste.[5]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container.[5]
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[6][8] |
| Eye Contact | Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
Visualizations
The following diagrams illustrate key safety workflows and hazard information.
References
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-氨基-3,5-二溴苯甲酸甲酯 - CAS:3282-10-8 - 奔旗商城-科研物资一站式采购平台 [benqii.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Solubility Profile of Methyl 4-amino-3,5-dibromobenzoate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dibromobenzoate is an aromatic organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its purification, formulation, and application. This technical guide provides an overview of the available information on the solubility of this compound and outlines detailed experimental protocols for its determination.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptors for similar compounds, such as methyl 4-aminobenzoate, suggest solubility in alcohols and ethers and slight solubility in water, no numerical values for this compound were found.[1] The lack of readily available data underscores the need for experimental determination to guide research and development efforts involving this compound.
Based on the principle of "like dissolves like," it can be inferred that this compound, a polar molecule, would exhibit higher solubility in polar organic solvents. However, the presence of two bromine atoms increases its molecular weight and may influence its interaction with different solvent types. Experimental verification is essential for accurate solubility assessment.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section details established methodologies for determining the solubility of organic compounds like this compound.
Gravimetric Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation or filtration can be used to separate the saturated solution from the undissolved solid.
-
Quantification: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., in g/L, mg/mL, or mol/L).
Analytical Methods
For more precise measurements or when dealing with low solubilities, analytical techniques are employed.
Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.
-
Phase Separation: Follow step 3 as described in the Gravimetric Method.
-
Dilution: A precise aliquot of the saturated solution is carefully diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analysis: The concentration of this compound in the diluted solution is determined using a calibrated analytical instrument. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the compound.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve must be generated first.
-
-
Calculation: The solubility is calculated by taking into account the dilution factor.
Dynamic (Laser Monitoring) Method
This method involves monitoring the dissolution of the solid in the solvent as the temperature is changed.
Methodology:
-
Sample Preparation: A known amount of the solute is added to a known amount of the solvent in a thermostatically controlled vessel.
-
Heating and Dissolution: The temperature of the mixture is gradually increased while being stirred. A laser beam is passed through the suspension.
-
Clear Point Detection: The temperature at which the last solid particle dissolves, resulting in a clear solution and a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.
-
Data Collection: By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Role of Methyl 4-amino-3,5-dibromobenzoate in the Synthesis of Biologically Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide elucidates the role of Methyl 4-amino-3,5-dibromobenzoate as a pivotal intermediate in the synthesis of molecules with significant biological activity. While direct evidence for a specific mechanism of action for this compound itself is not prominent in current literature, its utility as a scaffold for developing potent therapeutic and pesticidal agents is well-documented. This guide will explore the synthetic pathways and the mechanisms of action of the resulting biologically active compounds.
Introduction: A Versatile Chemical Intermediate
This compound is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its chemical structure, featuring a reactive amino group and bromine atoms, allows for a variety of chemical modifications, making it an ideal starting material for the creation of more complex molecules with diverse biological functions. Its application is particularly notable in the development of novel pesticides and antiviral agents.
Synthetic Applications in Drug and Pesticide Development
This compound has been utilized in the synthesis of a range of compounds with demonstrated biological efficacy. Below are key examples of its application.
Synthesis of Novel Pesticidal Compounds
In the field of agrochemicals, new pesticides are essential to combat the development of resistance in various pest species. This compound has been employed as a key intermediate in the synthesis of novel pesticidal molecules.
A documented synthesis involves the reaction of this compound to form a more complex amide with insecticidal properties.
-
Reaction Setup: this compound (5.0 g, 16 mmol) is dissolved in acetonitrile (30 mL).
-
Addition: The solution is added dropwise to the reaction mixture containing the acylating agent.
-
Reaction Conditions: The mixture is stirred at 80 °C for 30 minutes.
-
Work-up: Upon cooling to ambient temperature, an aqueous ammonia solution (20 mL) is added.
-
Extraction: The product is extracted with petroleum ether.
-
Purification: The organic layer is washed with brine and water, dried over sodium sulfate (Na2SO4), filtered, and concentrated to yield the final compound.[1]
The resulting compounds have been tested for their pesticidal activity against various pests, including the corn earworm (Helicoverpa zea) and aphids.[1]
The final pesticidal molecules synthesized from this compound may exhibit various modes of action, including but not limited to:
-
Acetylcholinesterase inhibition
-
Sodium channel modulation
-
Chitin biosynthesis inhibition
-
GABA and glutamate-gated chloride channel antagonism or agonism
-
Nicotinic acetylcholine receptor agonism or antagonism[1]
The specific mechanism is dependent on the final structure of the synthesized molecule.
Synthesis of Antiviral Agents
This compound is also a precursor in the synthesis of inhibitors targeting human respiratory syncytial virus (hRSV) and human metapneumovirus (hMPV), two significant causes of respiratory tract infections.[2]
A patented synthetic route demonstrates the conversion of this compound into a potent antiviral agent.
Step 1: Acetylation
-
Reagents: To a solution of this compound in acetic acid (5 mL), acetic anhydride (0.4 mL, 4.21 mmol) is added.
-
Conditions: The mixture is heated to 90 °C for 16 hours.
-
Purification: After cooling, the mixture is concentrated, and the crude product is purified by silica gel chromatography (0-30% EtOAc/petroleum ether) to yield the acetylated intermediate.[2]
Step 2: Further Modification (e.g., Thionation)
-
The acetylated intermediate undergoes further reactions, such as thionation, to produce a thioamide derivative.[2]
-
This intermediate is then typically cyclized with other reagents to form the final heterocyclic antiviral compound.
The final compounds are designed to inhibit the replication of hRSV and hMPV. While the patent does not specify the exact molecular target, the general mechanism of such antiviral agents often involves the inhibition of viral entry, replication enzymes (like RNA polymerase), or viral assembly.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.
Caption: Synthetic pathway for a pesticidal compound.
Caption: Synthetic pathway for an antiviral agent.
Quantitative Data
As this compound is an intermediate, quantitative data regarding its direct biological activity (e.g., IC50, Ki) is not available in the reviewed literature. The relevant quantitative data pertains to the final, biologically active products synthesized from it. For researchers interested in these final products, it is recommended to consult the specific studies and patents for detailed activity data.
Table 1: Synthetic Yields and Purity
| Intermediate/Product | Synthetic Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 119 (a derivative) | According to TP8 from this compound | 92 | Not Specified | [3] |
| Methyl 4-acetamido-3,5-dibromobenzoate | Acetylation | Not Specified | Purified by chromatography |[2] |
Note: Detailed yield and purity data are often found within the experimental sections of the cited patents and publications.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of complex organic molecules with significant biological activities. Its utility in creating novel pesticides and antiviral agents underscores its importance in the fields of agrochemical and pharmaceutical research. While it does not possess a known mechanism of action in biological systems itself, its role as a foundational scaffold enables the development of potent and targeted therapeutic and crop protection agents. Future research may continue to explore its use in generating diverse molecular architectures for various biological targets.
References
Methodological & Application
Synthesis of Methyl 4-amino-3,5-dibromobenzoate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Methyl 4-amino-3,5-dibromobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The synthesis is a two-step process commencing with the dibromination of 4-aminobenzoic acid to yield 4-amino-3,5-dibromobenzoic acid, followed by a Fischer esterification to produce the final methyl ester.
Experimental Protocols
Step 1: Synthesis of 4-amino-3,5-dibromobenzoic acid
This procedure outlines the electrophilic bromination of 4-aminobenzoic acid. By controlling the stoichiometry of the brominating agent, the reaction is directed towards the formation of the dibrominated product.
Materials:
-
4-aminobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in a minimal amount of DMF.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The activating nature of the amino group directs the bromination to the ortho positions. Using a slight excess of NBS ensures the completion of the dibromination.
-
After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining DMF and succinimide.
-
Recrystallize the crude 4-amino-3,5-dibromobenzoic acid from an ethanol/water mixture to obtain the purified product.
-
Dry the purified solid in a vacuum oven.
Step 2: Synthesis of this compound
This step involves the Fischer esterification of the dibrominated aminobenzoic acid using methanol in the presence of an acid catalyst.
Materials:
-
4-amino-3,5-dibromobenzoic acid (from Step 1)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the purified 4-amino-3,5-dibromobenzoic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to afford the final product as a solid.
Data Presentation
Table 1: Reagent Quantities and Physicochemical Data
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Source |
| Step 1 | |||||
| 4-aminobenzoic acid | C₇H₇NO₂ | 137.14 | 10 | 1.37 g | |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 22 | 3.92 g | |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | ~20 mL | |
| 4-amino-3,5-dibromobenzoic acid | C₇H₅Br₂NO₂ | 294.93 | - | - | [2][3] |
| Step 2 | |||||
| 4-amino-3,5-dibromobenzoic acid | C₇H₅Br₂NO₂ | 294.93 | 5 | 1.47 g | |
| Methanol | CH₄O | 32.04 | - | ~50 mL | |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | catalytic | ~0.5 mL | |
| This compound | C₈H₇Br₂NO₂ | 308.96 | - | - | [4] |
Table 2: Product Characterization
| Product | Appearance | Melting Point (°C) | Expected Yield (%) |
| 4-amino-3,5-dibromobenzoic acid | White to off-white solid | - | >80 |
| This compound | Solid | - | 60-80 |
Experimental Workflow
References
- 1. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 11959049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Synthesis of Aditoprim Utilizing Methyl 4-amino-3,5-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the synthesis of Aditoprim, a potent antibacterial agent. The synthesis outlined herein utilizes Methyl 4-amino-3,5-dibromobenzoate as a key starting material. This document offers a plausible synthetic route based on established chemical principles, providing researchers with a foundational methodology for laboratory-scale synthesis.
Introduction
Aditoprim is a dihydrofolate reductase inhibitor, which exhibits broad-spectrum antibacterial activity, often used in veterinary medicine. Its synthesis involves the coupling of a substituted benzyl moiety with a diaminopyrimidine core. This document details a potential synthetic pathway starting from the brominated aromatic compound, this compound.
Overall Synthetic Workflow
The synthesis of Aditoprim from this compound is a multi-step process. The general workflow involves the initial preparation of the substituted aminobenzoate, followed by its conversion to a key benzyl bromide intermediate. This intermediate is then coupled with a diaminopyrimidine derivative to yield the final Aditoprim product.
Caption: Overall workflow for the synthesis of Aditoprim.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3,5-dibromobenzyl alcohol
This protocol describes the reduction of the methyl ester group in this compound to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous Na₂SO₄ solution.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-amino-3,5-dibromobenzyl bromide
This protocol details the conversion of the synthesized alcohol to the corresponding benzyl bromide, a key intermediate for the subsequent coupling reaction.
Materials:
-
Methyl 4-amino-3,5-dibromobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 4-amino-3,5-dibromobenzyl alcohol in anhydrous diethyl ether in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture over ice and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 4-amino-3,5-dibromobenzyl bromide. This intermediate is often used immediately in the next step without further purification due to its potential instability.
Protocol 3: Synthesis of Aditoprim
This final protocol describes the coupling of the benzyl bromide intermediate with 2,4-Diamino-5-(p-chlorobenzyl)pyrimidine to form Aditoprim.
Materials:
-
4-amino-3,5-dibromobenzyl bromide
-
2,4-Diamino-5-(p-chlorobenzyl)pyrimidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
To this suspension, add a solution of 2,4-Diamino-5-(p-chlorobenzyl)pyrimidine in anhydrous DMF and stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-amino-3,5-dibromobenzyl bromide in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the formation of Aditoprim by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude Aditoprim by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide representative quantitative data for the described synthetic protocols. Please note that these are illustrative values and may require optimization for specific laboratory conditions.
Table 1: Reagents for the Synthesis of Methyl 4-amino-3,5-dibromobenzyl alcohol
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 308.95 | 10.0 | 32.37 | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.46 | 64.74 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
Table 2: Reagents for the Synthesis of 4-amino-3,5-dibromobenzyl bromide
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Methyl 4-amino-3,5-dibromobenzyl alcohol | 280.96 | 5.0 | 17.80 | 1.0 |
| Phosphorus tribromide (PBr₃) | 270.69 | 1.93 | 7.12 | 0.4 |
| Anhydrous Diethyl Ether (Et₂O) | - | 100 mL | - | - |
Table 3: Reagents for the Synthesis of Aditoprim
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 4-amino-3,5-dibromobenzyl bromide | 343.87 | 3.0 | 8.72 | 1.0 |
| 2,4-Diamino-5-(p-chlorobenzyl)pyrimidine | 248.70 | 2.17 | 8.72 | 1.0 |
| Sodium Hydride (NaH, 60%) | 24.00 (as NaH) | 0.42 | 17.44 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - | - |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression from a simple starting material to the complex final product. Each step is designed to modify a specific functional group in preparation for the subsequent reaction, culminating in the assembly of the Aditoprim molecule.
Caption: Logical progression of the Aditoprim synthesis.
Application Notes and Protocols: Methyl 4-amino-3,5-dibromobenzoate in Photoactive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Methyl 4-amino-3,5-dibromobenzoate as a versatile building block for the synthesis of novel photoactive materials. The protocols outlined below are based on established chemical principles and analogous systems, offering a foundational guide for the exploration of this compound in materials science and photomedicine.
Introduction: Unlocking the Potential of a Multifunctional Building Block
This compound is a unique aromatic compound featuring three key functional groups: a nucleophilic amino group, a carboxylate ester, and two bromine atoms strategically positioned for cross-coupling reactions. This distinct arrangement makes it an attractive, yet underexplored, precursor for the development of sophisticated photoactive materials. The electron-donating amino group and the electron-withdrawing methyl ester group can establish a donor-acceptor system, which is fundamental for photo-induced charge transfer processes. Furthermore, the dibromo-substituents serve as versatile handles for extending π-conjugation through well-established palladium-catalyzed cross-coupling reactions, enabling the fine-tuning of photophysical and electronic properties.[1]
Derivatives of aminobenzoic acid are known for their photoactive properties and have been extensively utilized in applications such as sunscreens.[2][3] However, some studies suggest that certain aminobenzoic acid derivatives can form long-lived triplet states upon UV irradiation, which may have implications for their use in biological systems.[4] The strategic incorporation of this compound into larger molecular or polymeric structures offers a pathway to modulate these photophysical properties and engineer novel materials for a range of applications, from organic electronics to photodynamic therapy.
Proposed Application: Synthesis of a Conjugated Polymer for Organic Electronics
The dibromo functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] A proposed synthetic route involves a Suzuki polycondensation reaction with a diboronic acid ester comonomer.
2.1. Proposed Synthetic Pathway
The following diagram illustrates a proposed two-step synthesis of a conjugated polymer incorporating the this compound moiety. The first step involves the protection of the amino group, for example, by acylation, to prevent side reactions during the subsequent polymerization. The second step is the Suzuki polycondensation.
Caption: Proposed synthetic pathway for a conjugated polymer.
2.2. Experimental Protocol: Suzuki Polycondensation
Materials:
-
Methyl 4-acetamido-3,5-dibromobenzoate (Monomer 1)
-
Aromatic diboronic acid ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of Monomer 1 and Monomer 2 in toluene.
-
Add 3 equivalents of K₂CO₃ dissolved in a minimal amount of deionized water.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (1-3 mol%).
-
Heat the reaction mixture to 90-100 °C and stir vigorously under an argon atmosphere for 24-48 hours.
-
Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum at 40-50 °C.
2.3. Characterization Data (Representative)
The following table summarizes the expected photophysical and electrochemical properties of a conjugated polymer synthesized from a this compound derivative. The data is representative of this class of materials and should be experimentally verified.
| Property | Representative Value | Technique |
| Peak Absorption (λ_max,abs) | 400 - 550 nm | UV-Vis Spectroscopy |
| Peak Emission (λ_max,em) | 500 - 650 nm | Fluorescence Spectroscopy |
| Photoluminescence Quantum Yield (Φ_PL) | 0.1 - 0.5 | Integrating Sphere |
| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.5 to -3.0 eV | CV and Optical Band Gap |
| Electrochemical Band Gap | 2.0 - 2.5 eV | Cyclic Voltammetry (CV) |
| Optical Band Gap | 1.8 - 2.2 eV | UV-Vis Absorption Edge |
Proposed Application: Synthesis of a Small Molecule Photosensitizer
The core structure of this compound can be functionalized to create small molecule photosensitizers for applications such as photodynamic therapy (PDT) or photocatalysis. The heavy bromine atoms can promote intersystem crossing (ISC) to the triplet state, a key process for the generation of singlet oxygen. The amino group can be derivatized to tune the molecule's solubility and targeting capabilities.
3.1. Proposed Synthetic Pathway
The following diagram illustrates a proposed synthetic route to a photosensitizer. This involves a Sonogashira cross-coupling reaction to extend the π-conjugation, followed by saponification of the methyl ester to a carboxylic acid to improve water solubility.
Caption: Proposed synthesis of a small molecule photosensitizer.
3.2. Experimental Protocol: Synthesis and Characterization
3.2.1. Sonogashira Cross-Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-ethynylpyrene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon gas
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne (2.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2.2. Singlet Oxygen Generation Quantum Yield (ΦΔ)
Principle: The quantum yield of singlet oxygen generation can be determined by monitoring the photo-oxidation of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.
Materials:
-
Synthesized photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal)
-
Spectroscopic grade solvent (e.g., DMSO, DMF)
-
Monochromatic light source (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the synthesized photosensitizer and the reference photosensitizer with identical absorbance at the irradiation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution.
-
Irradiate the solution with the monochromatic light source for short time intervals.
-
Record the UV-Vis absorption spectrum after each irradiation interval, monitoring the decrease in the DPBF absorbance at its λ_max (around 415 nm).
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the quantum yield of the reference, k is the slope of the plot of ln(A₀/Aₜ) versus irradiation time for DPBF, and I_abs is the rate of light absorption by the photosensitizer.
3.3. Characterization Data (Representative)
The following table presents expected photophysical properties for a small molecule photosensitizer derived from this compound.
| Property | Representative Value | Technique |
| Peak Absorption (S₀→S₁) | 350 - 450 nm | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Peak Emission (Fluorescence) | 450 - 550 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | < 0.1 | Integrating Sphere |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.3 - 0.7 | Chemical Trapping (DPBF) |
| Triplet State Lifetime (τ_T) | > 1 µs | Laser Flash Photolysis |
Workflow for Evaluation of Photoactive Materials
The following diagram outlines a general workflow for the synthesis and evaluation of photoactive materials derived from this compound.
Caption: General workflow for the evaluation of photoactive materials.
These application notes and protocols provide a starting point for researchers interested in leveraging the unique chemical features of this compound for the development of novel photoactive materials. The proposed synthetic routes and characterization methods are based on well-established literature precedents and offer a rational approach to exploring this promising chemical space.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methyl 4-amino-3,5-dibromobenzoate: A Versatile Scaffold for Bioactive Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dibromobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of bioactive molecules. Its structure, featuring an amino group, a methyl ester, and two bromine atoms, offers multiple points for chemical modification. The electron-donating amino group can be readily acylated or used in cyclization reactions. The methyl ester provides a handle for hydrolysis or amidation, and the bromine atoms are ideal for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl substituents. This versatility makes it a key building block in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.
Synthesis of this compound
The parent compound, 4-amino-3,5-dibromobenzoic acid, is typically synthesized via the bromination of 4-aminobenzoic acid. Subsequent esterification yields the title compound, this compound.
Protocol 1: Synthesis of 4-amino-3,5-dibromobenzoic acid
Materials:
-
4-Aminobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol/water (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 2.1 equivalents of NBS in portions, ensuring the temperature is maintained below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-amino-3,5-dibromobenzoic acid.
Protocol 2: Synthesis of this compound
Materials:
-
4-amino-3,5-dibromobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-amino-3,5-dibromobenzoic acid (1 eq.) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford this compound.
Application in the Synthesis of Kinase Inhibitors
The 4-aminobenzoate scaffold is a common feature in many kinase inhibitors. This compound provides a template for the synthesis of multi-kinase inhibitors, such as analogues of Sorafenib, which target key kinases in cancer-related signaling pathways like the RAF/MEK/ERK cascade.
RAF/MEK/ERK Signaling Pathway and Kinase Inhibition
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of Sorafenib, a multi-kinase inhibitor sharing a core structural motif with compounds derivable from this compound.
| Kinase Target | IC₅₀ (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
| c-Kit | 68 |
Note: Data for Sorafenib is provided as a reference for the potential activity of derivatives.
Application in the Synthesis of Anti-inflammatory Agents (COX Inhibitors)
This compound is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A key application is in the proposed synthesis of Amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.
Cyclooxygenase (COX) Pathway and Inhibition
Quantitative Data: COX Inhibition
The in vitro inhibitory activity of Amfenac against COX-1 and COX-2 enzymes is summarized below.
| Enzyme | IC₅₀ (µM) |
| COX-1 | 0.13 |
| COX-2 | 0.015 |
Proposed Synthesis of Amfenac from this compound
This proposed multi-step synthesis outlines a plausible pathway to Amfenac.
Proposed Synthetic Workflow to Amfenac
Key Synthetic Transformations
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture (e.g., to 100°C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Amide Coupling
This protocol describes the formation of an amide bond from the corresponding carboxylic acid (after hydrolysis of the methyl ester) using a peptide coupling reagent.[2][3]
Materials:
-
4-amino-3,5-dibromobenzoic acid (1.0 eq.)
-
Amine (e.g., Benzylamine, 1.1 eq.)
-
Coupling reagent (e.g., HATU, 1.1 eq.)
-
Non-nucleophilic base (e.g., DIPEA, 2.5 eq.)
-
Anhydrous DMF
Procedure:
-
To a solution of 4-amino-3,5-dibromobenzoic acid in anhydrous DMF, add the base.
-
Cool the mixture to 0°C in an ice bath.
-
Add the coupling reagent and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Covalent JAK3 Inhibitors
The unique presence of a cysteine residue (Cys909) in the ATP-binding site of Janus Kinase 3 (JAK3) allows for the design of selective covalent inhibitors.[3] this compound can be elaborated to include an electrophilic "warhead," such as an acrylamide moiety, which can form a covalent bond with Cys909, leading to potent and selective inhibition.
JAK/STAT Signaling Pathway and Covalent Inhibition of JAK3
Conclusion
This compound is a strategic building block for the synthesis of diverse and potent bioactive molecules. Its utility in constructing kinase inhibitors, anti-inflammatory agents, and covalent JAK3 inhibitors highlights its importance in modern drug discovery. The provided protocols offer a foundational guide for researchers to harness the synthetic potential of this versatile scaffold in the pursuit of novel therapeutics.
References
Application Notes and Protocols for the Purification of Methyl 4-amino-3,5-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this intermediate is crucial for the successful outcome of subsequent reactions, necessitating a robust purification strategy. These application notes provide a step-by-step guide to the purification of this compound, offering protocols for both column chromatography and recrystallization, along with expected outcomes based on the purification of structurally related compounds.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇Br₂NO₂ |
| Molecular Weight | 308.96 g/mol |
| CAS Number | 3282-10-8 |
| Appearance | Off-white to light brown crystalline solid (expected) |
| Melting Point | Not definitively reported; likely higher than the mono-bromo analogue (Methyl 4-amino-3-bromobenzoate, m.p. 105-109 °C) |
| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, and acetone; sparingly soluble in methanol and ethanol; and poorly soluble in non-polar solvents like hexanes and petroleum ether. |
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities present in the crude product. For mixtures with closely related byproducts, column chromatography is recommended for optimal separation. If the crude material is relatively pure with minor impurities, recrystallization can be an effective and more scalable purification technique.
Experimental Workflow Overview
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is adapted from the purification of the structurally similar compound, methyl 3-amino-4,5-dibromobenzoate.[1] It is highly effective for separating the desired product from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (ACS grade)
-
Petroleum ether or Hexanes (ACS grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether).
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in petroleum ether) to elute the product. The optimal solvent system should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is based on the recrystallization of the analogous compound 4-amino-3-bromobenzoic acid and is suitable for purifying crude material that is already of moderate to high purity.
Materials:
-
Crude this compound
-
Dichloromethane
-
Methanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy, indicating saturation.
-
Clarification: Add a few drops of dichloromethane until the cloudiness just disappears.
-
Crystal Formation: Allow the flask to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound based on data from structurally related compounds. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Mobile Phase / Solvent System | Expected Purity | Expected Yield |
| Column Chromatography | Ethyl acetate / Petroleum ether (gradient) | >98% | 70-85% |
| Recrystallization | Dichloromethane / Methanol | >97% | 80-95% |
Logical Relationship of Purification Steps
Caption: Logical flow from crude product to pure this compound.
References
Application Notes and Protocols: A Proposed Synthesis of an ortho-Fluoroazobenzene Derivative from Methyl 4-amino-3,5-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-fluoroazobenzenes are a class of molecular photoswitches that have garnered significant attention due to their ability to undergo reversible E/Z isomerization with visible light, making them valuable tools in photopharmacology and materials science.[1][2] Their unique photochemical properties, including a separation of the n→π* absorption bands for the two isomers, allow for nearly quantitative two-way isomerization using low-energy light, which is advantageous for biological applications.[1][3] The synthesis of functionalized ortho-fluoroazobenzenes is crucial for their incorporation into larger molecular systems.[3]
Proposed Synthetic Pathway
The proposed synthesis follows a two-step procedure:
-
Diazotization: The primary aromatic amine, methyl 4-amino-3,5-dibromobenzoate, is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[2][4]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, 2,6-difluoroaniline, to form the final ortho-fluoroazobenzene product.[1][5] The coupling reaction is an electrophilic aromatic substitution.[1][5]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of an ortho-fluoroazobenzene.
Experimental Protocols
1. Materials and Equipment
-
This compound
-
2,6-Difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates
2. Protocol 1: Diazotization of this compound
-
In a 250 mL round-bottom flask, suspend 10 mmol of this compound in a mixture of 10 mL of concentrated hydrochloric acid and 40 mL of water.
-
Stir the mixture until the amine is fully dissolved. Gentle warming may be required, followed by cooling.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 11 mmol of sodium nitrite in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
3. Protocol 2: Azo Coupling with 2,6-Difluoroaniline
-
In a separate 400 mL beaker, dissolve 10 mmol of 2,6-difluoroaniline in 50 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cooled 2,6-difluoroaniline solution with vigorous stirring.
-
Keep the reaction mixture in the ice bath and continue stirring for 2-3 hours. The formation of a colored precipitate should be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the crude product by vacuum filtration, washing with cold water.
4. Purification and Characterization
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as ethyl acetate.
-
Dry the organic solution over anhydrous sodium sulfate and filter.
-
Concentrate the solution using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Quantitative Data from Analogous Reactions
The following table summarizes the reaction conditions and yields for the synthesis of similar substituted azobenzene compounds, providing a reference for the expected outcome of the proposed protocol.
| Diazo Component | Coupling Component | Reaction Conditions | Yield | Reference |
| Methyl 3-amino-4-bromobenzoate | 1,3-Difluoro-2-nitrosobenzene | Glacial acetic acid, 80 °C, 3 days | 62% | [3] |
| 4-Amino-3,5-difluorobenzoate | (Self-coupling) | t-BuOCl, NaI, Et₂O, rt, 12h | 21% | [6] |
| 2,6-Difluoroaniline | (Oxidative coupling to nitroso intermediate) | Oxone, DCM/H₂O, rt, 6h | 98% (intermediate) | [3] |
Safety Precautions
-
Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.
-
Handle all chemicals, especially the halogenated and nitro compounds, with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Perform all reactions in a well-ventilated fume hood.
-
Concentrated acids are corrosive. Handle with care.
Conclusion
This document provides a detailed, albeit hypothetical, protocol for the synthesis of a novel ortho-fluoroazobenzene derivative using this compound as a starting material. The proposed method is based on established and reliable chemical transformations. The resulting product has the potential to be a valuable building block for the development of new photoswitchable molecules for applications in drug development and materials science, owing to the presence of functional handles for further chemical modification. Researchers should optimize the described conditions to achieve the best results for this specific transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromination of Methyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the electrophilic aromatic substitution reaction to synthesize methyl 4-amino-3-bromobenzoate from methyl 4-aminobenzoate. The primary method detailed utilizes N-Bromosuccinimide (NBS) as the brominating agent, a common and effective reagent for this transformation. An alternative, environmentally benign method using ammonium bromide and hydrogen peroxide is also presented for comparison.
Reaction Principle
The bromination of methyl 4-aminobenzoate is an electrophilic aromatic substitution reaction. The amino (-NH₂) group is a strong activating group and is ortho-, para-directing. Since the para position is already occupied by the methyl ester group, the incoming electrophile (Br⁺) is directed to the ortho position, yielding methyl 4-amino-3-bromobenzoate.
Comparative Reaction Conditions
The following table summarizes quantitative data for different methods of brominating an aminobenzoic acid core, providing a basis for method selection and optimization.
| Parameter | Method 1: NBS on Methyl 4-aminobenzoate[1] | Method 2: NBS on 4-aminobenzoic acid[2][3] | Method 3: NH₄Br/H₂O₂ on 4-aminobenzoic acid[3] |
| Starting Material | Methyl 4-aminobenzoate | 4-Aminobenzoic acid | 4-Aminobenzoic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Ammonium Bromide (NH₄Br) / Hydrogen Peroxide (H₂O₂) |
| Stoichiometry | 1.0 eq. NBS | 1.0 - 1.05 eq. NBS | ~1.1 eq. NH₄Br, ~1.1 eq. H₂O₂ |
| Solvent | Chloroform (CHCl₃) | Dimethylformamide (DMF) | Acetic Acid |
| Temperature | 0 °C | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 3 hours | 12 - 18 hours | 3 hours |
| Work-up | Solvent removal, dissolution in ethyl acetate, washing with aq. NaCl | Precipitation in water, filtration | Precipitation, filtration, washing with water |
| Purification | Recrystallization from hexane | Not specified | Recrystallization from Dichloromethane/Methanol |
| Product | Methyl 4-amino-3-bromobenzoate | 4-Amino-3-bromobenzoic acid | 4-Amino-3-bromobenzoic acid |
Experimental Protocols
Protocol 1: Bromination of Methyl 4-aminobenzoate with N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the synthesis of methyl 4-amino-3-bromobenzoate.[1]
Materials:
-
Methyl 4-aminobenzoate (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq.)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve methyl 4-aminobenzoate (17 g, 0.1 mol) in chloroform (250 mL) in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (20 g, 0.1 mol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Continue stirring the reaction mixture at 0 °C for 3 hours.[1]
-
Upon completion of the reaction (monitor by TLC if desired), remove the chloroform by distillation using a rotary evaporator.[1]
-
Dissolve the resulting residue in ethyl acetate (100 mL).[1]
-
Transfer the solution to a separatory funnel and wash with an aqueous sodium chloride solution to remove water-soluble impurities.[1]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]
-
Filter the solution to remove the drying agent.
-
Purify the product by recrystallization from hexane to yield methyl 4-amino-3-bromobenzoate.[1] The product is a brown crystalline powder with a melting point of 105-109 °C.[1]
Protocol 2: Bromination of 4-Aminobenzoic Acid with Ammonium Bromide and Hydrogen Peroxide
This protocol provides an alternative, environmentally benign approach using the free acid, which can subsequently be esterified if the methyl ester is the desired final product.[3]
Materials:
-
4-Aminobenzoic acid (1.0 eq.)
-
Ammonium bromide (1.1 eq.)
-
Hydrogen peroxide (1.1 eq.)
-
Acetic acid
-
Dichloromethane
-
Methanol
-
Water
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL flask, charge 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.016 mol) in acetic acid (15 ml).[3]
-
Stir the mixture at room temperature.
-
Add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the mixture.[3]
-
Continue stirring at room temperature for 3 hours.[3]
-
Allow the precipitate to settle. If no precipitate forms, water can be added to induce precipitation.[2]
-
Filter the precipitate and wash it with water.[3]
-
Recrystallize the crude product from a mixture of dichloromethane and methanol for purification.[3]
Diagrams
The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of methyl 4-amino-3-bromobenzoate.
Caption: Reaction scheme for the bromination of methyl 4-aminobenzoate.
Caption: Experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Derivatization of Methyl 4-amino-3,5-dibromobenzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 4-amino-3,5-dibromobenzoate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic modification of its amino and bromo functionalities allows for the exploration of a broad chemical space, targeting a range of biological pathways implicated in various diseases, including cancer and microbial infections.
Introduction
This compound is a valuable starting material in medicinal chemistry. The presence of a nucleophilic amino group and two electrophilic bromine atoms on the benzene ring offers multiple sites for chemical modification. Derivatization of this core structure can significantly alter its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug-like characteristics and enhancing biological activity. This document outlines key derivatization strategies, including N-acylation, amide coupling, and Suzuki-Miyaura cross-coupling reactions, and provides representative data on the biological activities of analogous compounds.
Key Derivatization Strategies
The primary sites for derivatization on this compound are the amino group and the bromine atoms.
-
N-Acylation and Amide Coupling: The amino group can be readily acylated to form amides. This is a common strategy in drug discovery to introduce a variety of functional groups that can interact with biological targets.
-
Suzuki-Miyaura Cross-Coupling: The bromine atoms can be substituted with a wide range of aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura coupling. This allows for the synthesis of complex biaryl structures, which are prevalent in many approved drugs.
Quantitative Data on Analogous Derivatives
While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables present quantitative data for structurally related compounds, demonstrating the potential of this scaffold in drug discovery.
Table 1: Anticancer Activity of Substituted Aminobenzoate and Related Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Imidazotetrazine Carboxamides | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-[N-(2-dimethylamino)ethyl]carboxamide HCl | HL-60 (Leukemia) | < 40 µg/mL | [2] |
| Imidazotetrazine Carboxamides | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-[N-(p-dimethylamino)phenyl]carboxamide HCl | T47D (Breast Cancer) | Lower than Temozolomide | [2] |
| Aza-brazilan Imidazolium Salts | Compound 55 | SMMC-7721 (Hepatoma) | 0.52 | [5] |
| Aza-brazilan Imidazolium Salts | Compound 57 | MCF-7 (Breast Cancer) | 0.35 | [5] |
Table 2: Enzyme Inhibitory Activity of Aminobenzoate Derivatives
| Compound | Target Enzyme | Ki (µM) | Reference |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase | 0.325 ± 0.012 | Not explicitly found, but related data exists. |
| Pyridone Derivative (11d) | BRD4 | 0.55 | [1] |
| Pyridone Derivative (11e) | BRD4 | 0.86 | [1] |
| Pyridone Derivative (11f) | BRD4 | 0.80 | [1] |
Experimental Protocols
The following are detailed protocols for the key derivatization reactions of this compound. These are based on established methods for similar substrates and may require optimization for specific derivatives.
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the amino group using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, Mass Spectrometry, and other relevant analytical techniques.
Protocol 2: Amide Coupling of this compound with an Amine
This protocol outlines the formation of an amide bond by coupling the carboxylic acid (after hydrolysis of the methyl ester) with a primary or secondary amine using a coupling agent.
Materials:
-
4-amino-3,5-dibromobenzoic acid (obtained by hydrolysis of this compound)
-
Primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Activation: Dissolve 4-amino-3,5-dibromobenzoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired amide.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of one of the bromine atoms with an arylboronic acid. Selective mono-coupling can often be achieved under carefully controlled conditions.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Drying and Concentration: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry.
Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway in drug discovery.
Caption: General workflow for the derivatization of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer drug discovery.
References
- 1. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antitumor activity of aza-brazilan derivatives containing imidazolium salt pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Methyl 4-amino-3,5-dibromobenzoate via Fischer Esterification
Introduction
Methyl 4-amino-3,5-dibromobenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The presence of the amino group and the bromine atoms on the aromatic ring provides multiple sites for further chemical modification. This application note details a robust and reproducible protocol for the synthesis of this compound from 4-amino-3,5-dibromobenzoic acid using a classic Fischer esterification reaction. This method is characterized by its operational simplicity and the use of readily available reagents.[1][2]
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To achieve a high yield of the ester, the equilibrium is shifted towards the products by using a large excess of the alcohol (in this case, methanol) and an acid catalyst.[1][2]
Experimental Protocol
Materials:
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3,5-dibromobenzoic acid (e.g., 10.0 g, 33.9 mmol).
-
Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture to dissolve the solid. Gentle warming may be required.
-
-
Catalyst Addition:
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Carefully pour the concentrated mixture into a beaker containing ice water (e.g., 200 mL).
-
Slowly neutralize the acidic solution by adding 10% sodium carbonate solution with stirring until the pH is approximately 8. Gas evolution (CO₂) will be observed.[2][6] The this compound will precipitate as a solid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (2 x 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point determination.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-amino-3,5-dibromobenzoic acid | [3][4][5] |
| Molecular Formula | C₇H₅Br₂NO₂ | [3][4][5] |
| Molecular Weight | 294.93 g/mol | [3][4][5] |
| Product | This compound | |
| Molecular Formula | C₈H₇Br₂NO₂ | |
| Molecular Weight | 308.96 g/mol | |
| Typical Yield | 75-90% | Based on similar reactions[7] |
| Appearance | White to off-white solid | |
| Monitoring Technique | Thin Layer Chromatography (TLC) | [6][8] |
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow diagram for the synthesis of this compound.
Reaction Mechanism: Fischer Esterification
Caption: Generalized mechanism of acid-catalyzed Fischer Esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-3,5-dibromobenzoic acid | 4123-72-2 | FA70930 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 11959049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-3,5-dibromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-amino-3,5-dibromobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: Why is the yield of my bromination reaction significantly lower than expected? | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal Brominating Agent: The chosen brominating agent (e.g., NBS, Br₂) may not be reactive enough under the current conditions. 3. Moisture Contamination: Water in the reaction can consume the brominating agent. 4. Side Reactions: Over-bromination or reaction at other sites on the starting material. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. 2. Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetic acid is a common choice. If using elemental bromine, ensure anhydrous conditions.[1] 3. Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise can sometimes help to minimize side reactions. |
| Q2: My final product is impure, showing multiple spots on TLC. How can I improve its purity? | 1. Incomplete Reaction: Presence of starting material. 2. Formation of By-products: Isomers (e.g., Methyl 4-amino-3-bromobenzoate) or over-brominated products may have formed. 3. Residual Reagents: Leftover brominating agent or other reagents. | 1. Reaction Completion: Ensure the reaction has gone to completion by TLC analysis before work-up. 2. Purification Techniques: a) Recrystallization: This is often effective for removing minor impurities. A suitable solvent system (e.g., ethanol/water) should be determined. b) Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) is recommended.[2] 3. Aqueous Work-up: A thorough aqueous work-up can help remove many inorganic impurities and unreacted reagents. Washing the organic layer with a solution of sodium thiosulfate can remove excess bromine. |
| Q3: The esterification of 4-amino-3,5-dibromobenzoic acid is not proceeding to completion. What can I do? | 1. Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄) may be too low. 2. Equilibrium: Esterification is an equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials. 3. Steric Hindrance: The bromine atoms ortho to the carboxylic acid can sterically hinder the approach of the alcohol. | 1. Catalyst Loading: Increase the amount of acid catalyst. 2. Water Removal: Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, use a large excess of the alcohol (methanol) to drive the reaction forward.[3] 3. Alternative Esterification Methods: Consider using a more reactive methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. |
| Q4: I am observing a significant amount of a mono-brominated by-product. How can this be avoided? | 1. Insufficient Brominating Agent: The molar ratio of the brominating agent to the starting material is too low. 2. Poor Reaction Kinetics: The rate of the second bromination may be significantly slower than the first. | 1. Adjust Stoichiometry: Increase the molar equivalents of the brominating agent (e.g., to slightly over 2 equivalents). 2. Reaction Conditions: Increase the reaction temperature or time to ensure the reaction proceeds to the di-brominated product. Monitor by TLC to determine the optimal endpoint. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the synthesis of this compound.
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material is Methyl 4-aminobenzoate, which is then directly brominated.[4][5] Alternatively, 4-aminobenzoic acid can be brominated first to give 4-amino-3,5-dibromobenzoic acid, which is then esterified.
Q2: What are the typical yields for this synthesis?
Yields can vary depending on the specific procedure and scale. However, well-optimized procedures can achieve yields of over 80%.[6]
Q3: What analytical techniques are used to characterize the final product?
The final product is typically characterized by:
-
Melting Point: To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine isotopes.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Q4: What safety precautions should be taken during this synthesis?
-
Bromine and N-bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated acids, such as sulfuric acid, are highly corrosive. Add them slowly and carefully.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Experimental Protocols
Protocol 1: Bromination of Methyl 4-aminobenzoate
This protocol describes the direct bromination of Methyl 4-aminobenzoate using N-Bromosuccinimide (NBS).
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Addition of Brominating Agent: Cool the solution in an ice bath and slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Esterification of 4-amino-3,5-dibromobenzoic acid
This protocol details the Fischer esterification of 4-amino-3,5-dibromobenzoic acid.
-
Reaction Setup: Suspend 4-amino-3,5-dibromobenzoic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Bromination of Methyl 4-aminobenzoate | Esterification of 4-amino-3,5-dibromobenzoic acid |
| Starting Material | Methyl 4-aminobenzoate | 4-amino-3,5-dibromobenzoic acid |
| Reagents | N-Bromosuccinimide, DMF/Acetic Acid | Methanol, Sulfuric Acid |
| Molar Ratio (SM:Reagent) | 1 : 2.1 | 1 : (excess MeOH), catalytic H₂SO₄ |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Temperature | 0°C to Room Temperature | Reflux |
| Typical Yield | > 80% | > 90% |
Visualizations
Reaction Pathway
Caption: Alternative synthetic routes to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 5. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
Common impurities in the synthesis of "Methyl 4-amino-3,5-dibromobenzoate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-3,5-dibromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct electrophilic bromination of Methyl 4-aminobenzoate. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The strong activating and ortho-, para-directing effect of the amino group facilitates the introduction of two bromine atoms at positions 3 and 5.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities arise from incomplete or over-bromination, as well as potential side reactions. These include:
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Unreacted Starting Material: Methyl 4-aminobenzoate.
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Mono-brominated Intermediate: Methyl 4-amino-3-bromobenzoate.
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Isomeric Impurities: Small amounts of other brominated isomers may form.
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Hydrolysis Product: 4-Amino-3,5-dibromobenzoic acid, which can form if the ester group is hydrolyzed during the reaction or work-up.
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A typical mobile phase for this analysis is a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v).[1]
Q4: What are the recommended methods for purifying the crude product?
A4: The most common purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, can effectively remove many impurities.[2] For more challenging separations, column chromatography using silica gel is recommended.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the brominating agent. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature. For bromination with NBS, reactions are often carried out at room temperature or slightly elevated temperatures.[1] |
| Loss of Product During Work-up | Be cautious during the aqueous work-up, as the product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. |
| Inefficient Purification | Optimize the recrystallization solvent system or the mobile phase for column chromatography to minimize product loss during purification. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Troubleshooting Steps |
| Unreacted Methyl 4-aminobenzoate | Characterized by its distinct signals in 1H NMR and a lower Rf value on TLC compared to the product. | Increase the stoichiometry of the brominating agent or extend the reaction time. Purify the crude product using column chromatography. |
| Methyl 4-amino-3-bromobenzoate (Mono-brominated) | Can be identified by its mass spectrum (lower molecular weight than the desired product) and a distinct aromatic proton pattern in 1H NMR. | Ensure at least two equivalents of the brominating agent are used. Control the reaction temperature to favor di-substitution. This impurity can be separated by column chromatography. |
| 4-Amino-3,5-dibromobenzoic acid (Hydrolysis Product) | Can be detected by a broad singlet in the 1H NMR spectrum corresponding to the carboxylic acid proton and its different solubility profile. | Use anhydrous conditions during the reaction and work-up. Avoid strongly acidic or basic conditions during work-up if possible. This acidic impurity can often be removed by an aqueous basic wash. |
| Over-brominated Products | May be detected by mass spectrometry (higher molecular weight). The aromatic region of the 1H NMR spectrum would show fewer proton signals. | Carefully control the stoichiometry of the brominating agent. The amino group is highly activating, making the aromatic ring susceptible to over-bromination.[4][5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Methyl 4-aminobenzoate
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-aminobenzoate (1 equivalent) in DMF.
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Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions, while maintaining the temperature below 30°C.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Once the reaction is complete, pour the mixture into water to precipitate the crude product.
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Filter the solid, wash it with water, and then dissolve it in ethyl acetate.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Characterization Data
The following table summarizes expected analytical data for the starting material and the final product.
| Compound | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| Methyl 4-aminobenzoate | 151.16 | ~7.8 (d, 2H), ~6.6 (d, 2H), ~4.3 (br s, 2H, NH2), ~3.8 (s, 3H, OCH3) | 151 (M+) |
| This compound | 308.96 | ~8.0 (s, 2H), ~4.8 (br s, 2H, NH2), ~3.9 (s, 3H, OCH3) | 308, 310 (M+, M+2+, characteristic bromine isotope pattern) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis and purification.
References
- 1. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
Troubleshooting regioselectivity in the bromination of methyl 4-aminobenzoate
This technical support center provides troubleshooting guidance for the regioselective bromination of methyl 4-aminobenzoate, a common reaction in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with selectivity and yield.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the electrophilic bromination of methyl 4-aminobenzoate in a direct question-and-answer format.
Q1: Why am I primarily obtaining the dibrominated product, methyl 4-amino-3,5-dibromobenzoate, instead of the desired monobrominated product?
A: This is the most common issue and is due to the powerful activating effect of the amino (-NH2) group. The -NH2 group is a strong ortho-, para-director and it strongly activates the benzene ring towards electrophilic aromatic substitution (EAS).[1][2] Both the amino group and the meta-directing methyl ester group direct the incoming electrophile to the 3- and 5-positions. The high electron density at these positions makes the ring susceptible to a second bromination, which often occurs faster than the initial bromination of the less-activated starting material.[1]
Q2: My reaction yield is very low, even after extended reaction times. What are the potential causes?
A: Low yields can stem from several factors:
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Incomplete Reaction: While the ring is activated, suboptimal conditions (e.g., low temperature, insufficient reaction time) can lead to an incomplete reaction. You can try slightly increasing the temperature or reaction time, but this must be balanced against the risk of polybromination.[1]
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Byproduct Formation: Besides polybromination, other side reactions can consume your starting material. If using glacial acetic acid as a solvent, N-acetylation of the highly nucleophilic amino group can occur.[1]
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Difficult Purification: The product, methyl 4-amino-3-bromobenzoate, and the dibrominated byproduct can have similar polarities, leading to losses during chromatographic separation or recrystallization.
Q3: What is the most reliable strategy to achieve selective monobromination?
A: The most effective and widely accepted method is to temporarily protect the amino group.[1] By converting the amino group to an acetamido group (-NHCOCH3) through acetylation, you reduce its activating strength. The acetamido group is still an ortho-, para-director, but it is significantly less activating than a free amino group. This moderation prevents the over-reaction that leads to polysubstitution. The acetamido group can be easily hydrolyzed back to the amino group after the bromination step.
Q4: How does my choice of solvent impact the regioselectivity and yield?
A: The solvent plays a crucial role in modulating the reactivity of the brominating agent.
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Polar Protic Solvents (e.g., Acetic Acid, Water): These solvents can enhance the electrophilicity of bromine, increasing the reaction rate but also significantly increasing the risk of polybromination.[1] Acetic acid also carries the risk of N-acetylation.[1]
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Less Polar Solvents (e.g., Carbon Disulfide, Dichloromethane): Using a less polar solvent can decrease the ionization of bromine, reducing its electrophilicity.[1] This can provide a better chance for monobromination over polybromination, although it may not be sufficient to completely prevent it due to the high reactivity of the substrate.[1]
Q5: Are there alternative brominating agents to molecular bromine (Br2) that might offer better control?
A: Yes, using a milder brominating agent can sometimes improve selectivity.
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N-Bromosuccinimide (NBS): NBS is a common and effective source of electrophilic bromine. It is often used for allylic and benzylic bromination but can also be used for EAS on activated rings. It is generally considered a milder alternative to Br2 and can reduce the incidence of side reactions.
-
Pyridinium Bromide Perbromide (Py-Br3): This is a solid, stable source of bromine that is easier and safer to handle than liquid Br2. It can provide a slow, controlled release of bromine, which may favor monobromination.
Data Summary: Reaction Parameter Effects
The following table summarizes how key experimental variables influence the outcome of the bromination reaction.
| Parameter | Recommended Condition | Expected Outcome | Potential Issues |
| Substrate Purity | High purity, free of residual acids/bases | Clean reaction profile | Impurities can catalyze side reactions or alter pH. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br2 | Effective bromination | Br2 is highly corrosive and can lead to over-bromination.[1] |
| Molar Ratio (Br:Substrate) | 1:1 (or slight excess of substrate) | Favors monobromination | Excess bromine leads to significant polybromination.[1] |
| Solvent | Dichloromethane or Carbon Tetrachloride | Reduced rate of polybromination | Slower reaction rates compared to polar solvents.[1] |
| Temperature | 0°C to room temperature | Controlled reaction rate | Higher temperatures increase polybromination and side reactions. |
| Protecting Group | Acetyl group on the amine | Excellent selectivity for monobromination | Adds two steps (protection/deprotection) to the synthesis.[1] |
Key Experimental Protocols
Protocol 1: Direct Bromination of Methyl 4-aminobenzoate (Prone to Polysubstitution)
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Reagents: Methyl 4-aminobenzoate, Molecular Bromine (Br2), Glacial Acetic Acid.
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Procedure:
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Dissolve methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.
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Cool the solution in an ice bath to 0-5°C.
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In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
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Add the bromine solution dropwise to the stirring solution of the substrate over 30 minutes, ensuring the temperature remains below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
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Pour the reaction mixture into a beaker of ice water.
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Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Protocol 2: Controlled Monobromination via Protection-Bromination-Deprotection (Recommended)
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Step A: Protection (Acetylation)
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Dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.
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Add pyridine (1.2 eq) and cool the mixture to 0°C.
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Slowly add acetyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer and concentrate to yield methyl 4-acetamidobenzoate.
-
-
Step B: Bromination
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Dissolve the protected intermediate, methyl 4-acetamidobenzoate (1.0 eq), in glacial acetic acid.
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Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.
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Stir for 1-3 hours until the starting material is consumed (monitor by TLC).
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Work up as described in Protocol 1 (ice water quench, extraction) to isolate the brominated protected product.
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-
Step C: Deprotection (Hydrolysis)
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Reflux the brominated intermediate in a mixture of ethanol and aqueous HCl (e.g., 6M) for 4-8 hours.
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Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3).
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Extract the final product, methyl 4-amino-3-bromobenzoate, with an organic solvent.
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Dry, concentrate, and purify as needed.
-
Visualizations
Caption: Directing effects of the amino and ester groups on the benzene ring.
Caption: A logical workflow for diagnosing and solving regioselectivity issues.
Caption: Recommended three-step workflow using a protecting group strategy.
References
Purification challenges of "Methyl 4-amino-3,5-dibromobenzoate" and solutions
Welcome to the Technical Support Center for Methyl 4-amino-3,5-dibromobenzoate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, intermediates, and by-products of the synthesis process. The synthesis of this compound often involves the bromination of a precursor followed by the reduction of a nitro group.[1] Potential impurities include:
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Unreacted starting materials: Such as 4-bromo-3-nitrobenzoic acid methyl ester.[1]
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Intermediates: The nitro intermediate, methyl 3-nitro-4,5-dibromobenzoate, may not be fully reduced.[1]
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Over-brominated or under-brominated species: Depending on the reaction control.
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By-products from the reduction step: The choice of reducing agent (e.g., Fe powder) can lead to inorganic salts that need to be removed.[1]
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Hydrolysis product: 4-amino-3,5-dibromobenzoic acid may form if the ester hydrolyzes during workup or purification.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: This method is highly effective for separating the target compound from closely related impurities. A common solvent system is a mixture of ethyl acetate and petroleum ether.[1]
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Recrystallization: While specific solvent systems for this exact compound are not widely published, recrystallization is a viable technique for many benzoate derivatives.[2] A solvent pair, such as dichloromethane and methanol, can be effective for similar compounds.[3]
Q3: My purified this compound is discolored. What is the likely cause and how can I fix it?
A3: Discoloration in the final product often indicates the presence of colored impurities. These can be residual starting materials, by-products, or degradation products. To address this, you can try the following:
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Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3] It is crucial to use it sparingly as it can also adsorb the desired product.
-
Re-purification: If discoloration persists, a second round of column chromatography or recrystallization may be necessary.
Q4: I am experiencing low recovery after recrystallization. What are the possible reasons and solutions?
A4: Low recovery during recrystallization is a common issue. Possible causes and their solutions are:
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Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Concentrate the filtrate and cool it again to recover more crystals.[3]
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Compound Solubility: The compound may be too soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration and wash the crystals with a minimal amount of ice-cold solvent.[3]
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Premature Crystallization: If crystals form during hot filtration, preheat the filtration apparatus with hot solvent.[3]
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Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, powdery crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity after Column Chromatography | Poor separation of spots on TLC. | Optimize the solvent system for column chromatography by testing different ratios of ethyl acetate and petroleum ether on a TLC plate to achieve better separation.[1] |
| Column overloading. | Use an appropriate amount of crude product relative to the amount of silica gel. | |
| Product Fails to Crystallize | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[3] |
| Inhibition of crystal nucleation. | Try adding a seed crystal of pure this compound to induce crystallization.[3] Scratch the inside of the flask with a glass rod at the liquid-air interface. | |
| Oily Product Instead of Crystals | Presence of impurities that lower the melting point. | Re-purify the oil using column chromatography to remove impurities before attempting recrystallization again. |
| Inappropriate solvent system for recrystallization. | Experiment with different solvent systems. A good solvent should dissolve the compound when hot but not when cold. | |
| Hydrolysis of the Ester Group | Exposure to acidic or basic conditions during workup or purification. | Ensure all workup steps are performed under neutral or near-neutral pH conditions. Use neutral solvents for chromatography and recrystallization where possible. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a documented synthesis of this compound.[1]
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
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Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether:ethyl acetate = 2:1 v/v).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
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Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
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Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the chosen solvent system (e.g., petroleum ether:ethyl acetate = 2:1 v/v).
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Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.[1]
-
Protocol 2: Purification by Recrystallization (Adapted from a similar compound)
This protocol is an adaptation of a method used for a structurally similar compound.[3]
-
Solvent Selection:
-
Conduct small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the crude product at an elevated temperature but not at room temperature or below. A solvent pair like dichloromethane/methanol or ethanol/water could be effective.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the "good" solvent (e.g., dichloromethane) and heat the mixture gently to dissolve the solid.
-
-
Inducing Crystallization:
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If using a solvent pair, slowly add the "poor" solvent (e.g., methanol) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
-
Cooling and Crystal Formation:
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Cover the flask and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Purification Efficiency of this compound
| Purification Method | Purity (HPLC) | Yield | Reference |
| Column Chromatography | 97% | 81-82% (over two synthetic steps) | [1] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting purification issues.
References
Technical Support Center: Synthesis of Methyl 4-amino-3,5-dibromobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-amino-3,5-dibromobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
Problem 1: Low Yield of the Desired Product
-
Potential Cause: Incomplete reaction, formation of multiple side products, or loss of product during workup and purification. The amino group of the starting material, methyl 4-aminobenzoate, is strongly activating, which can lead to rapid, uncontrolled reactions and a mixture of products.
-
Recommended Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) to slow down the reaction rate and improve selectivity.
-
Controlled Reagent Addition: Add the brominating agent (e.g., bromine in acetic acid or N-Bromosuccinimide) slowly and portion-wise to the reaction mixture. This helps to avoid localized high concentrations of the reagent, which can promote side reactions.
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Alternative Two-Step Synthesis: For better control and higher yields, consider a two-step synthesis route. This involves the bromination of a less activated precursor, such as methyl 4-nitrobenzoate, followed by the reduction of the nitro group to an amine.
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Problem 2: Formation of Multiple Products (Over- or Under-bromination)
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Potential Cause: The high reactivity of the aniline ring makes it susceptible to polybromination, resulting in a mixture of mono-, di-, and tri-brominated products.[1]
-
Recommended Solutions:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. For the desired dibrominated product, a molar ratio of slightly over 2 equivalents of bromine to 1 equivalent of methyl 4-aminobenzoate is a good starting point.
-
Amino Group Protection: To prevent over-bromination, protect the highly activating amino group as an acetamide (-NHCOCH3) before the bromination step. The acetamido group is less activating, allowing for more controlled bromination. The protecting group can be removed by hydrolysis after bromination.[1]
-
Problem 3: Unexpected Peaks in the 1H NMR Spectrum
-
Potential Cause: Presence of unreacted starting material, mono-brominated, or tri-brominated side products.
-
Identification and Troubleshooting:
-
Compare the obtained 1H NMR spectrum with the known spectra of the starting material and potential side products (see Data Presentation section).
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If significant amounts of starting material are present, the reaction may not have gone to completion. Consider extending the reaction time or increasing the amount of brominating agent slightly.
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The presence of mono-brominated product (Methyl 4-amino-3-bromobenzoate) will show a more complex aromatic region than the desired product.
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The presence of tri-brominated product will likely result in a singlet in the aromatic region, shifted further downfield.
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Purify the product using column chromatography or recrystallization to remove these impurities.
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Problem 4: Product is Colored (Yellow or Brown)
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Potential Cause: Formation of colored impurities due to oxidation of the aniline derivative or residual bromine.
-
Recommended Solutions:
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or methanol).
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Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool.
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Washing: Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove any unreacted bromine.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when preparing this compound?
A1: The most common side reaction is over-bromination, leading to the formation of tri-brominated products, or under-bromination, resulting in a mono-brominated product. This is due to the strong electron-donating nature of the amino group, which highly activates the aromatic ring towards electrophilic substitution.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using several analytical techniques:
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1H NMR Spectroscopy: To confirm the structure and identify impurities.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
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Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
Q3: Is it better to use bromine in acetic acid or N-Bromosuccinimide (NBS) for this reaction?
A3: Both reagents can be used. NBS is often considered a milder and more selective brominating agent, which can sometimes provide better control over the reaction and reduce the formation of side products. Bromine in acetic acid is a more traditional and cost-effective method but can be more challenging to control due to the high reactivity.
Q4: What is the purpose of protecting the amino group?
A4: Protecting the amino group, typically by converting it to an acetamide, temporarily reduces its strong activating effect on the aromatic ring. This allows for a more controlled and selective bromination, minimizing the formation of poly-brominated side products and often leading to a cleaner reaction with a higher yield of the desired product.[1]
Data Presentation
Table 1: 1H NMR Data for Starting Material, Product, and Potential Side Products (in CDCl3)
| Compound Name | Aromatic Protons (ppm) | -OCH3 (ppm) | -NH2 (ppm) |
| Methyl 4-aminobenzoate (Starting Material) | 7.85 (d), 6.65 (d) | 3.85 (s) | 4.10 (br s) |
| Methyl 4-amino-3-bromobenzoate (Mono-bromo Side Product) | 8.05 (d), 7.70 (dd), 6.70 (d) | 3.86 (s) | 4.45 (br s) |
| This compound (Desired Product) | 8.00 (s) | 3.87 (s) | 4.70 (br s) |
| Methyl 4-amino-2,3,5-tribromobenzoate (Tri-bromo Side Product) | 8.20 (s) | 3.90 (s) | 5.00 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Direct Dibromination of Methyl 4-aminobenzoate
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Dissolution: Dissolve methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cooling: Cool the solution to 0-5°C in an ice bath.
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Bromination: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
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Quenching: Pour the reaction mixture into a beaker of ice water.
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Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
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Purification: Recrystallize the crude product from ethanol/water to obtain pure this compound.
Protocol 2: Two-Step Synthesis via a Nitro Intermediate
This protocol is adapted from a similar synthesis and offers better control over bromination.
Step A: Bromination of Methyl 4-nitrobenzoate
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Dissolution: In a three-necked flask, dissolve methyl 4-nitrobenzoate in concentrated sulfuric acid.
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Bromination: Add N-bromosuccinimide (2.1 equivalents) portion-wise to the solution while stirring.
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Reaction: Heat the mixture at 60°C for 3 hours, monitoring by TLC.
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Workup: After cooling to room temperature, slowly pour the reaction mixture into ice water. Extract the product with ethyl acetate, and concentrate the organic phase under reduced pressure to obtain methyl 3,5-dibromo-4-nitrobenzoate.
Step B: Reduction of the Nitro Group
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Dissolution: Dissolve the methyl 3,5-dibromo-4-nitrobenzoate from Step A in a mixture of water and ethanol.
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Reduction: Add iron powder and a catalytic amount of concentrated hydrochloric acid.
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Reaction: Heat the mixture at 85-90°C for 3-4 hours, monitoring by TLC.
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Workup: Filter the hot reaction mixture through celite to remove the iron salts. Extract the filtrate with ethyl acetate.
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Purification: Concentrate the organic phase and purify the crude product by column chromatography to yield this compound.
Mandatory Visualization
Caption: Main synthetic route to this compound.
Caption: Potential side reactions during the bromination process.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Improving the reaction time for "Methyl 4-amino-3,5-dibromobenzoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-amino-3,5-dibromobenzoate, with a focus on improving reaction efficiency and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficient Brominating Agent Activity: The brominating agent (e.g., N-Bromosuccinimide) may have degraded. | Use a freshly opened or properly stored container of the brominating agent. |
| Low Reaction Temperature: The reaction rate is highly dependent on temperature. | Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress by TLC. For instance, if a reaction at room temperature is sluggish, heating to 40-50°C may be beneficial.[1] | |
| Poor Solubility of Starting Material: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction. | Employ gentle heating or sonication to ensure complete dissolution of the starting material before adding the brominating agent.[1] A co-solvent system could also be explored.[1] | |
| Inadequate Mixing: In heterogeneous mixtures, poor stirring can lead to localized depletion of reagents. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Formation of Di-brominated By-product | Excess Brominating Agent: The presence of an excess of the brominating agent can lead to the formation of 4-Amino-3,5-dibromobenzoic acid.[2] | Carefully control the stoichiometry, using a 1:1 molar ratio of the substrate to the brominating agent.[2] The brominating agent should be added portion-wise to maintain a low concentration.[2] |
| High Reaction Temperature: Elevated temperatures can sometimes favor over-bromination. | Conduct the reaction at a lower temperature (e.g., 0-5°C) to enhance selectivity for the mono-brominated product.[2] | |
| Low Yield | Product Loss During Work-up: The product may be partially lost during extraction or precipitation steps. | Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous layer. Use an appropriate solvent for extraction to maximize recovery. |
| Incomplete Precipitation: The product may not fully precipitate from the reaction mixture. | If precipitation is incomplete, adding water can help to induce further precipitation of the product.[2] | |
| Colored Impurities in Final Product | Oxidation or Side Reactions: The presence of colored impurities can indicate oxidation of the amino group or other side reactions. | Purification by recrystallization is an effective method to remove colored impurities.[2] Treating the crude product with activated charcoal before recrystallization can also aid in decolorization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the reaction time for the dibromination of methyl 4-aminobenzoate?
A1: The reactivity of the brominating agent and the reaction temperature are the most critical factors. Using a highly reactive brominating agent and optimizing the temperature can significantly reduce the reaction time. For instance, some protocols describe reactions at 60°C for 3 hours.[3][4]
Q2: How can I monitor the progress of the reaction to determine the optimal reaction time?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the spots of the starting material, the desired product, and any by-products, you can determine when the starting material has been consumed and the reaction is complete.[2][3]
Q3: Can the choice of solvent impact the reaction time?
A3: Yes, the solvent can influence reaction time by affecting the solubility of the reactants and the stability of the intermediates. Solvents like acetic acid and N,N-dimethylformamide (DMF) are commonly used.[5][6][7] The optimal solvent will depend on the specific brominating agent and reaction conditions.
Q4: Is it possible to synthesize this compound in a one-pot reaction?
A4: While a direct one-pot synthesis from methyl 4-aminobenzoate is the goal, it often requires careful control to avoid the formation of mono-brominated and other impurities. Stepwise approaches, such as the bromination of an intermediate like 4-bromo-3-nitrobenzoic acid methyl ester followed by reduction, can offer better control and higher purity of the final product.[3]
Q5: What are the safety precautions I should take when working with brominating agents?
A5: Brominating agents can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Method 1: Bromination of Methyl 4-aminobenzoate using N-Bromosuccinimide (NBS)
This protocol is a general method for the bromination of an activated aromatic ring.
Materials:
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Methyl 4-aminobenzoate
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N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF)
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Water
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Ice
Procedure:
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In a round-bottom flask, dissolve methyl 4-aminobenzoate (1 equivalent) in DMF.
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Cool the solution to 0°C in an ice bath.
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Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
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Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
Method 2: Synthesis from 4-bromo-3-nitrobenzoic acid methyl ester
This two-step synthesis involves bromination followed by reduction.[3]
Step 1: Bromination
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In a three-necked flask, dissolve 4-bromo-3-nitrobenzoic acid methyl ester (1 eq) in concentrated sulfuric acid.[3]
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Add N-bromosuccinimide (1.15 eq) to the solution.[3]
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Heat the mixture to 60°C and react for 3 hours, monitoring by TLC.[3]
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After completion, cool the reaction to room temperature and slowly pour it into ice water.[3]
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Extract the product with ethyl acetate.[3]
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Concentrate the organic phase under reduced pressure to obtain methyl 3-nitro-4,5-dibromobenzoate.[3]
Step 2: Reduction
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Dissolve the methyl 3-nitro-4,5-dibromobenzoate from Step 1 in a mixed solvent of water and ethanol.[3]
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Add concentrated hydrochloric acid and iron powder.[3]
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Heat the reaction to 85-90°C for 3-4 hours, monitoring by TLC.[3]
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After the reaction is complete, filter the hot solution through diatomite.[3]
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Extract the filtrate with ethyl acetate.[3]
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Concentrate the organic phase and purify the crude product by column chromatography to obtain this compound.[3]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to remove unreacted starting material from "Methyl 4-amino-3,5-dibromobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the purification of "Methyl 4-amino-3,5-dibromobenzoate" and the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
The synthesis of this compound typically involves a bromination step followed by the reduction of a nitro group. Therefore, the primary impurities may include:
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Unreacted Starting Materials:
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Methyl 4-amino-3-bromobenzoate (if the starting material for dibromination is not fully consumed).
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N-Bromosuccinimide (NBS) from the bromination step.
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Intermediates:
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Methyl 4-amino-3-bromo-5-nitrobenzoate (if the reduction is incomplete).
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Byproducts:
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Succinimide (from the bromination reaction with NBS).
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Iron salts (from the reduction of the nitro group using iron powder).
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Q2: What are the general strategies for purifying crude this compound?
The most common and effective purification methods for this compound are:
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Column Chromatography: Highly effective for separating the desired product from both more and less polar impurities.
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Recrystallization: A suitable method for removing impurities with different solubility profiles from the final product.
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Aqueous Workup/Washing: Essential for removing inorganic salts and water-soluble impurities like succinimide.
Q3: How can I remove unreacted N-Bromosuccinimide (NBS) and the succinimide byproduct?
An aqueous workup is the primary method for removing both NBS and succinimide.[1][2][3]
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Quenching Excess NBS: Unreacted NBS can be quenched by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2]
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Removing Succinimide: Succinimide has some water solubility which can be enhanced by a basic wash. Washing the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will help to deprotonate the succinimide, increasing its solubility in the aqueous phase.[1][2] Ensure your target compound is stable under basic conditions.
Q4: How can I effectively remove iron residues from the nitro reduction step?
The removal of finely divided iron and iron salts after the reduction can be challenging. Here are some recommended approaches:
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Filtration: After the reaction, it is common to filter the mixture through a pad of celite or diatomite to remove the bulk of the iron powder and iron oxides.[4] The filter cake should be washed thoroughly with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) to recover the product.[4][5][6]
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Aqueous Wash: An acidic wash (e.g., with dilute HCl) can help to dissolve residual iron oxides. However, as the product is an amine, it will likely be protonated and move into the aqueous layer. Therefore, the pH must be subsequently adjusted to be basic to allow for extraction of the free amine back into an organic solvent.
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Chelation: In cases where trace amounts of iron are still present, washing the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester the iron ions into the aqueous phase.[6]
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Product streaking/tailing on the column. | The amino group on your product can interact with the acidic silica gel, causing poor separation and loss of product. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. |
| Inappropriate solvent system. | The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A patent for a similar compound suggests a 1:2 ratio of ethyl acetate to petroleum ether. |
Issue 2: Oily product obtained after purification instead of a solid.
| Possible Cause | Suggested Solution |
| Residual solvent. | Ensure all solvent has been removed under reduced pressure. If necessary, high vacuum can be applied. |
| Presence of impurities. | The product may not be pure enough to crystallize. Re-purify using column chromatography with an optimized solvent system. |
| Product is inherently an oil at room temperature. | While related compounds are solids, this is a possibility. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. |
Issue 3: Recrystallization does not yield pure crystals.
| Possible Cause | Suggested Solution |
| Inappropriate recrystallization solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds like this compound, consider solvent systems like ethanol, or a solvent pair such as dichloromethane/methanol or ethyl acetate/hexanes.[7] |
| Cooling the solution too quickly. | Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturated solution. | If crystals do not form, the solution may be supersaturated. Try adding a seed crystal of the pure compound or scratching the inner surface of the flask with a glass rod to induce crystallization.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general procedure and may require optimization based on TLC analysis.
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Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
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Sample Adsorption: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica.
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Loading the Column: Carefully add the dry-loaded sample to the top of the prepared column.
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Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) containing ~0.5% triethylamine. Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallization using a solvent pair.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate) in which the compound is readily soluble.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Crystallization: To the hot solution, slowly add a "poor" solvent (e.g., hexanes or methanol) in which the product is less soluble, until the solution becomes slightly cloudy.
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Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
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Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Potential Impurities and Recommended Removal Methods
| Impurity | Likely Origin | Recommended Removal Method(s) |
| Methyl 4-amino-3-bromobenzoate | Incomplete dibromination | Column Chromatography |
| N-Bromosuccinimide (NBS) | Bromination | Aqueous wash with sodium thiosulfate or sodium bisulfite.[1][2] |
| Succinimide | Bromination | Aqueous wash with a dilute base (e.g., NaHCO₃).[1][2][3] |
| Methyl 4-amino-3-bromo-5-nitrobenzoate | Incomplete nitro reduction | Column Chromatography |
| Iron Salts | Nitro reduction with Fe/HCl | Filtration, aqueous washes.[4][5][6] |
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-amino-3,5-dibromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-amino-3,5-dibromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process: the bromination of a suitable starting material, such as methyl 4-aminobenzoate, followed by a subsequent reaction to yield the final product. Another common approach is the esterification of 4-amino-3,5-dibromobenzoic acid.
Q2: What are the critical reaction parameters to monitor during the bromination step?
A2: Key parameters for the bromination step include reaction temperature, the molar ratio of the brominating agent to the substrate, and reaction time. Careful control of these variables is crucial to maximize yield and minimize the formation of impurities.
Q3: How can I purify the crude this compound?
A3: Common purification techniques include recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the scale of the synthesis.
Q4: What are some common side products in this synthesis?
A4: Potential side products can include under-brominated or over-brominated species, as well as products resulting from the degradation of starting materials or the product under harsh reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction in either the bromination or subsequent steps. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the quality and reactivity of all reagents. - Optimize reaction time and temperature. |
| Loss of product during workup or purification. | - Use appropriate extraction solvents and techniques. - Optimize the mobile phase for column chromatography to ensure good separation. | |
| Presence of Impurities in the Final Product | Formation of side products due to incorrect stoichiometry or reaction conditions. | - Carefully control the addition of the brominating agent. - Maintain the recommended reaction temperature. |
| Incomplete removal of starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. - Employ an appropriate purification method (recrystallization or column chromatography). | |
| Difficulty in Isolating the Product | Product may be too soluble in the workup or crystallization solvent. | - Adjust the polarity of the solvent system. - Cool the solution to a lower temperature to induce precipitation. |
| Inconsistent Results Upon Scale-Up | Poor heat and mass transfer in larger reaction vessels. | - Ensure efficient stirring. - Control the rate of reagent addition to manage the reaction exotherm. |
Experimental Protocols
Method 1: Bromination of Methyl 4-aminobenzoate
This protocol is based on the use of N-bromosuccinimide (NBS) as the brominating agent.
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Dissolution: Dissolve methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as chloroform.
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of NBS: Slowly add N-bromosuccinimide (2 equivalents) to the cooled solution while stirring.
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Reaction: Maintain the reaction mixture at 0°C and stir for 3 hours, monitoring the progress by TLC.
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Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium chloride.
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify the crude product by column chromatography or recrystallization.
Method 2: Esterification of 4-amino-3,5-dibromobenzoic acid
This protocol describes the Fischer esterification of 4-amino-3,5-dibromobenzoic acid.
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Dissolution: Suspend 4-amino-3,5-dibromobenzoic acid (1 equivalent) in methanol.
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Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
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Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product. Purify further by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Method 1: Bromination | Method 2: Esterification |
| Starting Material | Methyl 4-aminobenzoate | 4-amino-3,5-dibromobenzoic acid |
| Key Reagents | N-bromosuccinimide, Chloroform | Methanol, Sulfuric Acid |
| Reaction Temperature | 0°C | Reflux |
| Typical Reaction Time | 3 hours | Several hours |
| Purification Method | Column Chromatography/Recrystallization | Recrystallization/Column Chromatography |
Visualizations
Caption: Workflow for the synthesis via bromination of methyl 4-aminobenzoate.
Caption: Decision tree for troubleshooting low product yield.
Preventing over-bromination in the synthesis of "Methyl 4-amino-3,5-dibromobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 4-amino-3,5-dibromobenzoate, with a focus on preventing over-bromination.
Troubleshooting Guide & FAQs
Over-bromination is a common challenge in the synthesis of this compound due to the highly activating nature of the amino group on the benzene ring. This guide addresses specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My reaction produced a significant amount of a tri-brominated byproduct. How can I confirm this and what is its likely structure?
A1: The most common byproduct is the result of over-bromination, leading to a tri-bromo species. The third bromine atom will likely add to the remaining open position on the aromatic ring, ortho to the amino group, resulting in Methyl 4-amino-2,3,5-tribromobenzoate.
You can confirm the presence of this byproduct using the following techniques:
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Thin Layer Chromatography (TLC): The tri-brominated byproduct will likely have a different Rf value compared to the desired di-brominated product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the di-bromo product should show two singlets in the aromatic region, whereas the tri-bromo byproduct would show only one singlet.
-
Mass Spectrometry (MS): The mass spectrum of the tri-brominated byproduct will show a molecular ion peak that is 78.9 mass units (the mass of a bromine atom) higher than that of the desired di-brominated product.
Q2: How can I minimize the formation of the tri-brominated byproduct?
A2: To minimize over-bromination, you should carefully control the reaction conditions. Here are key strategies:
-
Stoichiometric Control: Use a precise molar ratio of your starting material to the brominating agent. For di-bromination, a molar ratio of 1:2.05 to 1:2.1 (Methyl 4-aminobenzoate to brominating agent) is a good starting point. Avoid a large excess of the brominating agent.
-
Slow, Portion-wise Addition: Add the brominating agent to the reaction mixture slowly and in portions. This helps to maintain a low concentration of the electrophile in the reaction at any given time, favoring the desired di-bromination.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity. The highly activating amino group makes the reaction proceed rapidly even at lower temperatures.[1]
Q3: I am still getting a mixture of products. Are there alternative synthesis routes that avoid this issue?
A3: Yes, an alternative two-step synthesis can provide better control and higher yields of the desired product. This method involves the bromination of a precursor where the activating amino group is masked as a nitro group, which is a deactivating group. The nitro group is then reduced to an amino group in a subsequent step.
A general outline of this alternative route is:
-
Bromination of a Nitro Precursor: Start with a less activated compound like Methyl 4-bromo-3-nitrobenzoate. Brominate this compound using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid.
-
Reduction of the Nitro Group: The resulting Methyl 3-nitro-4,5-dibromobenzoate can then be reduced to the desired this compound using a reducing agent like iron powder in the presence of an acid.
This method avoids the challenges of directly brominating the highly activated Methyl 4-aminobenzoate.
Q4: My final product is colored (not white or off-white). How can I purify it?
A4: A colored product suggests the presence of impurities, which can often be removed by recrystallization. A common solvent system for recrystallizing similar compounds is a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). For this compound, you could try a solvent pair like ethanol/water or methanol/water. If the color persists, you can treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.
Data Presentation
The following table summarizes key quantitative data for different synthetic approaches to provide a basis for comparison.
| Parameter | Direct Bromination of Methyl 4-aminobenzoate | Alternative 2-Step Synthesis (via Nitro-intermediate) |
| Starting Material | Methyl 4-aminobenzoate | Methyl 4-bromo-3-nitrobenzoate |
| Key Reagents | Bromine or NBS | Step 1: NBS, H₂SO₄Step 2: Fe, HCl |
| Typical Yield | Variable, prone to mixtures | High (can exceed 80% over two steps) |
| Key Challenge | Over-bromination (formation of tri-bromo byproduct) | Multi-step process |
| Control Measures | Strict stoichiometric control, low temperature, slow addition | Not directly applicable for the bromination step |
Experimental Protocols
Protocol 1: Direct Di-bromination of Methyl 4-aminobenzoate (Adapted from similar procedures)
Materials:
-
Methyl 4-aminobenzoate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
Dissolve 1 equivalent of Methyl 4-aminobenzoate in DMF in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice-water bath.
-
Slowly add 2.1 equivalents of NBS in small portions over a period of 1-2 hours, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Alternative Two-Step Synthesis of a Similar Isomer (Methyl 3-amino-4,5-dibromobenzoate)
This protocol is for a similar isomer but illustrates the alternative synthetic strategy.
Step 1: Bromination of Methyl 4-bromo-3-nitrobenzoate
-
In a three-necked flask, dissolve Methyl 4-bromo-3-nitrobenzoate (1 eq.) in concentrated sulfuric acid.
-
Add N-Bromosuccinimide (1.1-1.2 eq.) to the solution.
-
Heat the mixture to 60°C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and slowly pour it into ice water.
-
Extract the product with ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain Methyl 3-nitro-4,5-dibromobenzoate.
Step 2: Reduction of the Nitro Group
-
Dissolve the Methyl 3-nitro-4,5-dibromobenzoate from Step 1 in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid and iron powder (2.5-3.0 eq.).
-
Heat the reaction mixture to 85-90°C for 3-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the hot reaction mixture through diatomite.
-
Extract the filtrate with ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield Methyl 3-amino-4,5-dibromobenzoate.
Visualizations
Troubleshooting Workflow for Over-bromination
Caption: A logical workflow for troubleshooting over-bromination in the synthesis of this compound.
Synthetic Strategies Overview
Caption: An overview of the direct versus alternative synthetic strategies for obtaining this compound.
References
Technical Support Center: High-Purity Recrystallization of Methyl 4-amino-3,5-dibromobenzoate
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of Methyl 4-amino-3,5-dibromobenzoate to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A single ideal solvent is not universally documented, and the best choice often depends on the specific impurities present. A solvent screening is highly recommended. Generally, for haloaryl and aromatic amine compounds, polar protic solvents like ethanol or methanol, or a mixed solvent system, are effective. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[1] This is common for amines. To prevent this, try the following:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.[1]
-
Use more solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the mixture and redissolve the oil by heating, then attempt to cool again slowly.
-
Use a seed crystal: If available, add a small crystal of pure product to the cooled solution to induce crystallization.[1]
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.
Q3: I have very low or no crystal yield after cooling. What went wrong?
A3: This is a common issue in recrystallization and can be due to several factors:
-
Too much solvent was used: If the solution is not sufficiently saturated upon cooling, crystals will not form. Try evaporating some of the solvent to increase the concentration and then cool the solution again.[2]
-
The compound is highly soluble in the cold solvent: Ensure the solution is thoroughly chilled, preferably in an ice bath, before filtration.
-
Inadequate cooling: Cooling to a lower temperature (e.g., 0-4 °C in an ice bath) will maximize the yield.[2]
Q4: The resulting crystals are colored, but the pure compound should be white. How can I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired compound, reducing the overall yield. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove it before cooling the solution to crystallize your product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve | The solvent is unsuitable ("too bad"). | Try a different solvent or a mixed solvent system. Ensure the solvent is heated to its boiling point. |
| "Oiling out" during cooling | The solution is too concentrated, or the cooling is too rapid. The melting point of the compound may be lower than the solution temperature. | Add more hot solvent to the mixture. Allow the solution to cool more slowly. Try "seeding" the solution with a pure crystal. |
| No crystals form upon cooling | Too much solvent was used, resulting in an unsaturated solution. The solution is supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inner surface of the flask or add a seed crystal to induce crystallization. |
| Low yield of crystals | Too much solvent was used. The solution was not cooled sufficiently. Crystals were re-dissolved during washing. | Concentrate the mother liquor and cool again to recover more product. Ensure the solution is cooled in an ice bath for an adequate amount of time. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Crystals form too quickly | The solution is highly supersaturated, or the cooling is too rapid. | Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly. This will encourage the formation of larger, purer crystals. |
| Discolored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Solvent Selection Data
| Solvent | Solvent Type | Expected Solubility (Hot) | Expected Solubility (Cold) | Suitability for Recrystallization |
| Ethanol | Polar Protic | Good | Moderate/Low | Good, may require a co-solvent like water to reduce cold solubility. |
| Methanol | Polar Protic | Good | Moderate/Low | Good, similar to ethanol. |
| Isopropanol | Polar Protic | Moderate | Low | Potentially a good single solvent. |
| Ethyl Acetate | Polar Aprotic | Good | Moderate | Often used in combination with a non-polar solvent like hexanes. |
| Acetonitrile | Polar Aprotic | Good | Moderate | A potential solvent, as the compound is known to be soluble in it. |
| Toluene | Non-polar | Moderate | Low | May be a good choice if impurities are highly polar. |
| Hexanes/Heptane | Non-polar | Low/Insoluble | Insoluble | Likely to be a poor solvent on its own but can be used as an anti-solvent with a more polar solvent. |
| Water | Polar Protic | Insoluble | Insoluble | Can be used as an anti-solvent with a water-miscible organic solvent like ethanol or methanol. |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure using a mixed solvent system, which is a common and effective technique for this class of compounds. Ethanol and water are used as an example.
1. Solvent Screening (Small Scale): a. Place approximately 20-30 mg of the crude this compound into several test tubes. b. Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube. c. Observe the solubility at room temperature. d. Gently heat the test tubes with insoluble or sparingly soluble compounds in a water bath and observe the solubility. e. Allow the hot solutions to cool to room temperature and then in an ice bath. f. The ideal solvent is one in which the compound is insoluble or sparingly soluble at room temperature but fully soluble when hot, and which forms abundant crystals upon cooling.
2. Recrystallization Procedure (Example with Ethanol/Water): a. Place the crude this compound into an Erlenmeyer flask of appropriate size. b. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate while stirring. c. Once the solid is fully dissolved, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. d. Add a few more drops of hot ethanol until the solution becomes clear again. e. If colored impurities are present, this is the stage to add a small amount of activated charcoal and perform a hot filtration. f. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of ice-cold ethanol/water mixture. j. Dry the purified crystals in a vacuum oven or air dry them.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Validation & Comparative
A Comparative Guide to Methyl 4-amino-3,5-dibromobenzoate and Other Halogenated Benzoates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 4-amino-3,5-dibromobenzoate with other halogenated benzoates, focusing on their performance in key synthetic transformations. The strategic placement of halogen atoms on the benzoate ring significantly influences reactivity, offering a tunable platform for the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. This document outlines comparative data for common cross-coupling reactions, detailed experimental protocols, and visual representations of synthetic workflows and a relevant biological signaling pathway.
Performance in Key Cross-Coupling Reactions
The reactivity of halogenated benzoates in palladium-catalyzed cross-coupling reactions is a critical factor for their utility as synthetic building blocks. The nature and number of halogen substituents dramatically affect the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle of reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Generally, the reactivity of aryl halides follows the trend I > Br > Cl > F. Consequently, dibrominated benzoates like this compound offer enhanced reactivity at two positions compared to their monobrominated or chlorinated analogs, enabling sequential and site-selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond makes brominated benzoates more favorable substrates, often requiring milder reaction conditions.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-amino-3-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (expected) | [1] |
| Methyl 4-amino-3-chlorobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~70-80 (expected) | N/A |
| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | >95 (for mono-arylation) | N/A |
| Methyl 4-amino-3-iodobenzoate | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 80 | 6 | >95 (expected) | N/A |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds. Similar to the Suzuki coupling, the reactivity is highly dependent on the halogen substituent. Dibrominated substrates offer the potential for the sequential introduction of two different amine nucleophiles.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-amino-3-bromobenzoate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~85-95 | [2][3] |
| Methyl 4-amino-3-chlorobenzoate | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | ~60-75 (expected) | N/A |
| This compound | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12 | >90 (for mono-amination) | [4] |
| Methyl 4-amino-3-iodobenzoate | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 90 | 8 | >95 (expected) | N/A |
Heck Reaction
The Heck reaction enables the arylation of alkenes. The reactivity trend of the aryl halide directly impacts the efficiency of this transformation. The presence of two bromine atoms in this compound allows for the potential of a double Heck reaction to form more complex structures.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-amino-3-bromobenzoate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~70-85 | [5][6] |
| Methyl 4-amino-3-chlorobenzoate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMA | 130 | 36 | ~50-65 (expected) | N/A |
| This compound | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 18 | >80 (for mono-vinylation) | N/A |
| Methyl 4-amino-3-iodobenzoate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 12 | >90 (expected) | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific substrates and laboratory conditions.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the halogenated methyl aminobenzoate (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.) is taken in a round-bottom flask.[1] A suitable solvent system (e.g., toluene/water 4:1) is added, and the mixture is degassed with argon or nitrogen for 15-20 minutes. The reaction mixture is then heated to the desired temperature (80-110 °C) and stirred for the specified time.[1] Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To a flame-dried Schlenk tube is added the halogenated methyl aminobenzoate (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[2][3] The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous solvent (e.g., toluene) is then added, and the reaction mixture is heated to the specified temperature (100-120 °C) for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
General Protocol for Heck Reaction
In a sealed tube, the halogenated methyl aminobenzoate (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and the base (e.g., Et₃N, 2.0 eq.) are combined in a suitable solvent (e.g., DMF or acetonitrile).[5] The vessel is sealed and heated to the appropriate temperature (100-130 °C) for the specified duration. After the reaction is complete, it is cooled to room temperature, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant signaling pathway where derivatives of these halogenated benzoates may find application.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Halogenated anilines and their derivatives are extensively studied as potential therapeutic agents, particularly in oncology. These compounds can modulate various signaling pathways critical for cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a central hub for cellular growth and is frequently dysregulated in cancer. A novel aniline derivative has been shown to promote apoptosis in non-small cell lung cancer cells by activating autophagy through the inhibition of this pathway.[7]
Caption: The PI3K/AKT/mTOR signaling pathway and its potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "Methyl 4-amino-3,5-dibromobenzoate" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 4-amino-3,5-dibromobenzoate, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction complexity, yield, and purity, with supporting experimental data and detailed protocols to inform strategic decisions in organic synthesis and drug discovery.
Executive Summary
The synthesis of this compound is critical for the advancement of numerous research and development projects. This guide details two effective pathways: a two-step route commencing with the bromination and subsequent reduction of a nitroaromatic precursor, and an alternative two-step approach involving the direct dibromination of 4-aminobenzoic acid followed by esterification. Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. This analysis aims to provide a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific laboratory and production needs.
Comparison of Synthetic Routes
The selection of an optimal synthetic route is contingent on a variety of factors including, but not limited to, the availability of starting materials, desired product purity, and scalability. Below is a summary of the key quantitative data for the two primary synthetic methodologies.
| Parameter | Route 1: Bromination and Reduction | Route 2: Dibromination and Esterification |
| Starting Material | 4-bromo-3-nitrobenzoic acid methyl ester | 4-aminobenzoic acid |
| Key Reactions | Electrophilic Aromatic Bromination, Nitro Group Reduction | Electrophilic Aromatic Dibromination, Fischer Esterification |
| Reagents | N-Bromosuccinimide (NBS), H₂SO₄, Fe powder, HCl | Bromine, Acetic Acid, Methanol, H₂SO₄ |
| Overall Yield | 81-82%[1] | Estimated ~80-90% (based on similar reactions) |
| Purity | 97-98% (HPLC)[1] | High (requires recrystallization) |
| Reaction Time | ~6-7 hours | ~7-10 hours (plus drying time) |
| Advantages | High reported yield and purity in a single documented process.[1] | Readily available and inexpensive starting material. |
| Disadvantages | Starting material may be less common than 4-aminobenzoic acid. | Potential for isomeric impurities if bromination is not selective. The overall yield is dependent on two separate reaction efficiencies. |
Experimental Protocols
Route 1: Synthesis via Bromination and Reduction
This route begins with the bromination of 4-bromo-3-nitrobenzoic acid methyl ester, followed by the reduction of the nitro group to an amine.
Step 1: Bromination of 4-bromo-3-nitrobenzoic acid methyl ester [1]
-
In a 100mL three-necked flask, dissolve 4-bromo-3-nitrobenzoic acid methyl ester (5.0g, 19.2mmol) in concentrated H₂SO₄ (12.5mL).
-
Add N-bromosuccinimide (3.8g, 21.2mmol) to the solution.
-
Heat the mixture at 60°C for 3 hours, monitoring the reaction progress by TLC (ethyl acetate: petroleum ether = 1:2).
-
After completion, cool the reaction to room temperature and slowly pour it into 20mL of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain methyl 3-nitro-4,5-dibromobenzoate as a white solid (crude yield: 93.5%).
Step 2: Reduction of methyl 3-nitro-4,5-dibromobenzoate [1]
-
In a 250mL three-necked flask, suspend the crude methyl 3-nitro-4,5-dibromobenzoate (6.1g, 18.0mmol) in a mixture of water (4mL) and ethanol (32mL).
-
Add Fe powder (2.5g, 45.0mmol) and concentrated hydrochloric acid (0.2mL, 37% concentration).
-
Heat the mixture at 90°C for 3 hours, monitoring the reaction by TLC (ethyl acetate: petroleum ether = 1:2).
-
Upon completion, filter the hot mixture through diatomite.
-
Extract the filtrate three times with ethyl acetate.
-
Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a white solid. (Overall yield for two steps: 81%, HPLC purity: 98%).
Route 2: Synthesis via Dibromination and Fischer Esterification
This route involves the direct dibromination of 4-aminobenzoic acid, followed by Fischer esterification to yield the final product.
Step 1: Dibromination of 4-aminobenzoic acid
Note: The following protocol is adapted from the synthesis of a similar compound, 2-amino-3,5-dibromobenzoic acid, and may require optimization.
-
In a suitable flask, cool a mixture of 2-aminobenzoic acid (25 g, 0.1822 mol) in acetic acid (50 mL) to 0-5°C.[2]
-
Prepare a solution of bromine (32.79 g, 0.1822 mol) in acetic acid (1:1 by volume).[2]
-
Add the bromine solution dropwise to the cooled aminobenzoic acid mixture over 30 minutes.[2]
-
Stir the mixture at 0-5°C for one hour, and then at room temperature for 3-4 hours.[2]
-
Add water (100 mL) to the reaction mixture.[2]
-
Filter the resulting solid, wash with water, and dry to obtain 4-amino-3,5-dibromobenzoic acid (Expected yield based on a similar reaction is high, ~93%).[2]
Step 2: Fischer Esterification of 4-amino-3,5-dibromobenzoic acid
Note: The following is a general procedure for Fischer esterification and should be optimized for this specific substrate.
-
Suspend 4-amino-3,5-dibromobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualization of Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. Route 1, starting from 4-bromo-3-nitrobenzoic acid methyl ester, is well-documented and provides a high overall yield and purity.[1] Route 2, which begins with the more readily available 4-aminobenzoic acid, is also a strong candidate, although the overall efficiency is dependent on the optimization of two distinct reaction steps. The choice between these routes will ultimately depend on the specific requirements of the research or production campaign, including factors such as starting material availability, cost, and desired scale of synthesis. Further optimization of Route 2 could potentially lead to a more economical and equally efficient process.
References
Validating the Structure of Methyl 4-amino-3,5-dibromobenzoate: A Comparative ¹H NMR Guide
Predicted ¹H NMR Spectrum and Comparative Data Analysis
The chemical structure of Methyl 4-amino-3,5-dibromobenzoate features a benzene ring with four substituents: an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), and two bromine atoms (-Br). The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data of structurally related compounds. This comparison allows for a confident assignment of the signals in an experimental spectrum of the target molecule.
| Compound | Aromatic Protons (δ, ppm) | Amine Protons (-NH₂, δ, ppm) | Methyl Protons (-OCH₃, δ, ppm) | Solvent |
| This compound (Predicted) | ~8.0 (s, 2H) | ~4.5-5.5 (br s, 2H) | ~3.8 (s, 3H) | CDCl₃ |
| 4-Amino-3,5-dibromobenzoic acid | 8.03 (s, 2H) | - | - | DMSO-d₆ |
| Methyl 3,5-dibromobenzoate | 8.13 (d, J=1.5 Hz, 2H), 7.95 (t, J=1.5 Hz, 1H) | - | 3.92 (s, 3H) | CDCl₃ |
| Methyl 4-aminobenzoate | 7.85 (d, J=8.8 Hz, 2H), 6.64 (d, J=8.8 Hz, 2H) | 4.08 (br s, 2H) | 3.87 (s, 3H) | CDCl₃ |
| Methyl 4-amino-3-bromobenzoate | 7.95 (d, J=2.2 Hz, 1H), 7.74 (dd, J=8.6, 2.2 Hz, 1H), 6.75 (d, J=8.6 Hz, 1H) | 4.35 (br s, 2H) | 3.86 (s, 3H) | CDCl₃ |
Data Interpretation:
-
Aromatic Protons: In the target molecule, the two protons on the benzene ring (at positions 2 and 6) are chemically equivalent due to the symmetrical substitution pattern. Therefore, they are expected to appear as a singlet. The strong deshielding effect of the two bromine atoms and the ester group is predicted to shift this singlet downfield to around 8.0 ppm. This is consistent with the singlet observed at 8.03 ppm for the analogous 4-Amino-3,5-dibromobenzoic acid.
-
Amine Protons: The protons of the amino group typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. A broad singlet in the region of 4.5-5.5 ppm is anticipated.
-
Methyl Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.8 ppm, a characteristic region for methyl esters.
Experimental Protocol for ¹H NMR Analysis
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted and comparative ¹H NMR data.
Characterization of Methyl 4-amino-3,5-dibromobenzoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of Methyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound relevant in synthetic chemistry and drug discovery. The following sections detail the expected analytical data and provide experimental protocols to assist in method selection and application.
Overview of Analytical Techniques
The structural elucidation and confirmation of this compound (C₈H₇Br₂NO₂) can be achieved through a combination of spectrometric and spectroscopic methods. Mass spectrometry provides critical information on the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework. Complementary techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer insights into the functional groups and electronic properties of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a suitable method, providing detailed fragmentation patterns useful for structural confirmation.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 306.88 |
| [M+H]⁺ | 307.89 |
| [M+Na]⁺ | 329.87 |
| [M-H]⁻ | 305.88 |
| Note: Predicted m/z values are based on the monoisotopic mass of this compound (306.88434 Da)[1]. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 peaks). |
Predicted Fragmentation Pattern
The fragmentation of this compound under EI-MS is expected to proceed through several key pathways. A primary fragmentation event is the loss of the methoxy radical (•OCH₃) from the ester group, followed by the loss of carbon monoxide (CO). Another likely fragmentation involves the cleavage of the C-Br bonds.
Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is invaluable for molecular weight determination, a comprehensive characterization of this compound relies on a combination of techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), structural information from fragmentation. | High sensitivity, small sample requirement. | Isomers may not be distinguishable without tandem MS, can be destructive. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the molecular structure, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, expensive instrumentation. |
| Fourier-Transform Infrared (FTIR) | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a molecular "fingerprint". | Limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) | Information about the electronic transitions within the molecule, particularly conjugated systems. | Simple, fast, and quantitative. | Provides limited structural information, broad absorption bands. |
| Elemental Analysis | Determination of the percentage composition of elements (C, H, N, Br). | Confirms the elemental formula. | Requires pure sample, destructive. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into a mass spectrometer equipped with an electron ionization source.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). The electron energy is typically set to 70 eV.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern to confirm the presence of two bromine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FTIR spectrum using a suitable spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (singlet, ~8.0-8.2 ppm), Amino protons (broad singlet, ~4.5-5.5 ppm), Methyl protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (~110-150 ppm), Methyl carbon (~52 ppm). |
| FTIR (cm⁻¹) | N-H stretching (3300-3500), C-H stretching (aromatic ~3100, aliphatic ~2950), C=O stretching (~1720), C=C stretching (aromatic ~1600, 1450), C-N stretching (~1300), C-Br stretching (below 700). |
| UV-Vis (λmax) | Expected absorption bands in the UV region due to the substituted benzene ring. |
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
Comparison of biological activity of "Methyl 4-amino-3,5-dibromobenzoate" analogs
A Comparative Analysis of the Biological Activity of Methyl 4-amino-3,5-dibromobenzoate Analogs
For researchers and professionals in drug development, the selection of molecular scaffolds and the strategic placement of functional groups are critical for tuning biological activity. This guide provides a comparative overview of the biological activities of analogs of "this compound," with a focus on their potential as enzyme inhibitors and antimicrobial agents. The information is compiled from various studies to aid in structure-activity relationship (SAR) analysis and the rational design of new therapeutic agents.
Enzyme Inhibition Activity
Derivatives of methyl 4-aminobenzoate have been investigated for their inhibitory effects on key enzymes involved in cellular detoxification and antioxidant defense, such as glutathione reductase (GR) and glutathione S-transferase (GST). A comparative study on a series of methyl 4-aminobenzoate analogs revealed significant variations in their inhibitory potential based on the nature and position of substituents on the aromatic ring.[1]
Table 1: Inhibitory Activity of Methyl 4-Aminobenzoate Analogs against Glutathione Reductase (GR) and Glutathione S-Transferase (GST) [1]
| Compound ID | Structure | Target Enzyme | Kᵢ (µM) |
| 1 | Methyl 4-amino-3-bromo-5-fluorobenzoate | GR | 0.325 ± 0.012 |
| 2 | Methyl 4-amino-2-bromobenzoate | GR | Not specified |
| 3 | Methyl 4-amino-2-chlorobenzoate | GR | Not specified |
| 4 | Methyl 4-amino-2-nitrobenzoate | GR | Not specified |
| 5 | Methyl 4-amino-2-nitrobenzoate | GST | 92.41 ± 22.26 |
| 6 | Methyl 4-amino-2-chlorobenzoate | GST | Not specified |
Data sourced from in vitro studies on GR and GST isolated from human erythrocytes.[1]
The data indicates that the presence and position of halogen substituents play a crucial role in the inhibitory activity of these compounds. Notably, "Methyl 4-amino-3-bromo-5-fluorobenzoate" (Compound 1) demonstrated potent inhibition of GR.[1]
Antimicrobial and Cytotoxic Activity
The 4-aminobenzoic acid (PABA) scaffold has been a foundation for the development of various antimicrobial and cytotoxic agents.[2][3] Chemical modifications of PABA, such as the formation of Schiff bases, have led to compounds with significant antibacterial, antifungal, and cytotoxic properties.[2][3]
Table 2: Antimicrobial and Cytotoxic Activity of Selected 4-Aminobenzoic Acid Derivatives [2][3]
| Compound ID | Derivative Type | Target Organism/Cell Line | Activity Metric | Value (µM) |
| PABA Schiff Bases | Various aromatic aldehydes | Methicillin-resistant Staphylococcus aureus | MIC | from 15.62 |
| Mycobacterium species | MIC | ≥ 62.5 | ||
| Various fungal strains | MIC | ≥ 7.81 | ||
| HepG2 (human liver cancer cell line) | IC₅₀ | ≥ 15.0 |
MIC (Minimum Inhibitory Concentration) and IC₅₀ (half-maximal inhibitory concentration) values are indicative of the potency of the compounds.
The structure-activity relationship insights suggest that the nature of the substituent on the PABA core significantly influences the biological activity spectrum.[4] For instance, the presence of a halogen, such as bromine at the 3-position of 4-aminobenzoic acid, is a common feature in compounds with biological activity.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.
Enzyme Inhibition Assay (Glutathione Reductase and Glutathione S-Transferase)[1]
-
Enzyme Source: Glutathione reductase (GR) and glutathione S-transferase (GST) were purified from human erythrocytes.
-
Assay Principle: The inhibitory effect of the test compounds on the enzymatic activity of GR and GST was determined spectrophotometrically.
-
Procedure:
-
The enzymes were incubated with various concentrations of the methyl 4-aminobenzoate derivatives.
-
The reaction was initiated by the addition of the respective substrates.
-
The change in absorbance was monitored over time to determine the reaction rate.
-
-
Data Analysis: The inhibition constants (Kᵢ) were calculated from the concentration-response curves.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)[5]
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are made in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension and incubated under optimal growth conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)[4]
-
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of Methyl 4-aminobenzoate analogs.
Caption: A conceptual diagram illustrating the mechanism of enzyme inhibition by a Methyl 4-aminobenzoate analog.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 4-amino-3,5-dibromobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-amino-3,5-dibromobenzoate, a key intermediate in the development of various pharmaceutical compounds, typically involves the electrophilic bromination of Methyl 4-aminobenzoate. N-bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling as a solid and its selectivity. However, the exploration of alternative brominating agents can offer advantages in terms of cost, safety, environmental impact ("green chemistry"), and reaction efficiency. This guide provides an objective comparison of several alternatives to NBS, supported by experimental protocols and quantitative data to aid in reagent selection.
Comparison of Brominating Reagents
The choice of a brominating agent is a critical step that can influence the yield, purity, and scalability of the synthesis of this compound. Below is a comparative overview of N-bromosuccinimide and its primary alternatives.
N-Bromosuccinimide (NBS) - The Benchmark
NBS is a versatile and selective brominating agent for activated aromatic rings. It is a crystalline solid, which makes it safer and easier to handle compared to liquid bromine.
Experimental Protocol:
-
Materials: Methyl 4-aminobenzoate, N-bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve Methyl 4-aminobenzoate (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
**Alternative 1: Elemental Bromine (Br₂) **
Elemental bromine is a powerful and cost-effective brominating agent. However, it is a highly corrosive and toxic fuming liquid, requiring specialized handling procedures.
Experimental Protocol:
-
Materials: Methyl 4-aminobenzoate, Elemental Bromine (Br₂), Glacial Acetic Acid.
-
Procedure:
-
Dissolve Methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of elemental bromine (2.1 equivalents) in glacial acetic acid dropwise over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Alternative 2: In Situ Generated Bromine from Bromide Salts and an Oxidant
Generating bromine in situ from stable bromide salts is a safer and more environmentally friendly approach. These methods avoid the handling of liquid bromine and often proceed under mild conditions.
This "green" method generates electrophilic bromine from ammonium bromide and hydrogen peroxide in an acidic medium.[1][2]
Experimental Protocol:
-
Materials: Methyl 4-aminobenzoate, Ammonium Bromide (NH₄Br), 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, suspend Methyl 4-aminobenzoate (1 equivalent) and ammonium bromide (2.2 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature.
-
Add 30% hydrogen peroxide (2.2 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 5-7 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by recrystallization.[2]
-
This system uses potassium bromide as the bromine source and Oxone® (potassium peroxymonosulfate) as a stable and effective oxidant. The reaction can often be performed in aqueous or mixed aqueous-organic solvent systems.[3][4]
Experimental Protocol:
-
Materials: Methyl 4-aminobenzoate, Potassium Bromide (KBr), Oxone®, Methanol or Acetonitrile/Water mixture.
-
Procedure:
-
Dissolve Methyl 4-aminobenzoate (1 equivalent) and potassium bromide (2.5 equivalents) in a 1:1 mixture of acetonitrile and water.
-
Add Oxone® (1.5 equivalents) in portions to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Alternative 3: In Situ Generated Bromine from a Bromide/Bromate Mixture
The reaction of a bromide and a bromate salt under acidic conditions generates bromine in a controlled manner, offering high atom efficiency. For the dibromination of anilines, approximately 2.0 equivalents of the brominating reagent mixture are typically employed.[5]
Experimental Protocol:
-
Materials: Methyl 4-aminobenzoate, Potassium Bromide (KBr), Potassium Bromate (KBrO₃), Sulfuric Acid (H₂SO₄), Ethanol.
-
Procedure:
-
Dissolve Methyl 4-aminobenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of the brominating reagent by dissolving potassium bromide (1.7 equivalents) and potassium bromate (0.34 equivalents) in water.
-
Slowly add the bromide/bromate solution to the solution of the starting material.
-
Acidify the reaction mixture by the dropwise addition of dilute sulfuric acid while stirring at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by recrystallization.
-
Quantitative Data Summary
The following table summarizes the key parameters for the different synthetic methods for the dibromination of Methyl 4-aminobenzoate. Note that some data are estimated based on protocols for similar substrates due to a lack of direct comparative studies for this specific transformation.
| Brominating Agent | Starting Material | Key Reagents & Solvent | Stoichiometry (eq. of Br⁺ source) | Reaction Time | Temperature | Reported/Estimated Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | Methyl 4-aminobenzoate | NBS, Acetonitrile | 2.2 | 12-18 h | 0 °C to RT | ~70-80 (Estimated) | Advantages: Solid, easy to handle, good selectivity. Disadvantages: Higher cost, succinimide byproduct. |
| **Elemental Bromine (Br₂) ** | Methyl 4-aminobenzoate | Br₂, Acetic Acid | 2.1 | 4-6 h | 0-5 °C to RT | ~80-90 (Estimated) | Advantages: Low cost, high reactivity. Disadvantages: Highly toxic, corrosive, difficult to handle, generates HBr. |
| NH₄Br / H₂O₂ | Methyl 4-aminobenzoate | NH₄Br, H₂O₂, Acetic Acid | 2.2 | 5-7 h | Room Temp. | ~75-85 (Estimated) | Advantages: "Green" reagents, safer than Br₂, mild conditions. Disadvantages: Longer reaction time than Br₂.[1][2] |
| KBr / Oxone® | Methyl 4-aminobenzoate | KBr, Oxone®, MeCN/H₂O | 2.5 | 2-4 h | Room Temp. | ~80-90 (Estimated) | Advantages: Solid reagents, mild conditions, often high yields. Disadvantages: Oxone® is a strong oxidant.[3][4] |
| KBr / KBrO₃ | Methyl 4-aminobenzoate | KBr, KBrO₃, H₂SO₄, EtOH | ~2.0 (total Br) | 1-3 h | Room Temp. | ~85-95 (Estimated) | Advantages: High atom economy, cost-effective. Disadvantages: Requires careful control of acidic conditions.[5] |
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the electrophilic aromatic substitution and a comparative workflow for the different bromination strategies.
Caption: General mechanism of electrophilic aromatic substitution for the synthesis of this compound.
Caption: Comparative overview of experimental workflows for different bromination methods.
Conclusion
While N-bromosuccinimide remains a reliable and convenient reagent for the synthesis of this compound, several viable alternatives exist that may be more suitable depending on the specific requirements of the synthesis. Elemental bromine offers a low-cost, highly reactive option for large-scale production, provided that appropriate safety measures are in place. For laboratories prioritizing safety and environmental considerations, the in situ generation of bromine from bromide salts with oxidants like hydrogen peroxide or Oxone®, or from bromide/bromate mixtures, presents an excellent green alternative. These methods are often performed under mild conditions and can provide high yields. The choice of the optimal reagent will ultimately depend on a careful evaluation of factors including cost, scale, safety protocols, and environmental impact.
References
- 1. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
A Comparative Analysis of Methyl 4-amino-3,5-dihalogenated Benzoates for Drug Development
Guide Overview: In the field of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The introduction of halogens is a common tactic to modulate a compound's physicochemical properties and biological activity. This guide provides an objective comparison of Methyl 4-amino-3,5-dibromobenzoate and its corresponding chloro and iodo derivatives. We will delve into their chemical properties, synthesis, and comparative biological activities, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: A Quantitative Comparison
The nature of the halogen atom (Chlorine, Bromine, or Iodine) at the 3 and 5 positions of the methyl 4-aminobenzoate core significantly influences the molecule's size, lipophilicity, and reactivity. These differences are critical as they can affect pharmacokinetics and pharmacodynamics, including membrane permeability, protein binding, and metabolic stability.[1]
The following table summarizes the key physicochemical properties of the three derivatives.
| Property | Methyl 4-amino-3,5-dichlorobenzoate | This compound | Methyl 4-amino-3,5-diiodobenzoate |
| CAS Number | 41727-48-4 | 3282-10-8[2] | 131755-87-8[3] |
| Molecular Formula | C₈H₇Cl₂NO₂[4] | C₈H₇Br₂NO₂[5] | C₈H₇I₂NO₂[3] |
| Molecular Weight ( g/mol ) | 220.05[4] | 308.96[5] | 402.96[6] |
| Melting Point (°C) | 79-81[7] | 155-159 (lit.)[8] | Not readily available |
| Boiling Point (°C) | 342 (at 760 mmHg)[9] | Not readily available | 442.2 ± 45.0 (Predicted)[6] |
| Predicted Density (g/cm³) | Not readily available | Not readily available | 2.319 ± 0.06 (Predicted)[6] |
| Predicted XLogP3 | 2.9[4] | 2.5[5] | 2.4[3] |
Note: Some physical properties, particularly for the diiodo- derivative, are based on computational predictions due to a lack of readily available experimental data.
Synthesis and Reactivity
The three compounds can be synthesized through a common pathway involving the halogenation of a 4-aminobenzoic acid precursor followed by esterification. The reactivity of the C-X (Carbon-Halogen) bond is a key differentiator, following the general trend C-I < C-Br < C-Cl in terms of bond strength. This makes the iodo-derivative the most reactive in reactions like palladium-catalyzed cross-coupling, while the chloro-derivative is the least reactive but often more cost-effective for large-scale synthesis.[10]
Comparative Biological Activity
While direct comparative studies on these specific methyl esters are limited, research on analogous halogenated aminobenzoic acid scaffolds provides valuable insights. The choice of halogen can dramatically alter biological efficacy.
-
Antimicrobial and Cytotoxic Effects: Studies on Schiff bases derived from 4-aminobenzoic acid show that iodo-substituted compounds generally exhibit more potent antimicrobial, antifungal, and cytotoxic activity compared to their bromo-substituted counterparts.[11] For example, a diiodo-substituted derivative was found to be the most potent agent against both Staphylococcus aureus and Candida albicans in one study.[11] This enhanced activity is often attributed to the increased lipophilicity and the ability of iodine to form strong halogen bonds, which can be a significant factor in ligand-protein interactions.[1]
-
Enzyme Inhibition: Derivatives of 3-halo-4-aminobenzoic acids have been investigated as potential inhibitors of signaling pathway components, such as the Epidermal Growth Factor Receptor (EGFR).[12] The strong electron-withdrawing nature and steric profile of the halogens can influence binding affinity within an enzyme's active site.
-
Applications in Bio-imaging: The high atomic mass of iodine makes the iodo-derivative, Methyl 4-amino-3,5-diiodobenzoate, a valuable intermediate in the synthesis of X-ray contrast media.[6] The iodine atoms contribute to high radiopacity, which is essential for enhancing clarity in diagnostic imaging techniques like CT scans.[6]
Experimental Protocols
Protocol 1: General Synthesis via Esterification with Thionyl Chloride
This protocol describes a general method for the esterification of the 4-amino-3,5-dihalogenated benzoic acid precursors.
Materials:
-
4-Amino-3,5-dihalobenzoic acid (X = Cl, Br, or I) (1.0 eq)
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) (2.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-amino-3,5-dihalobenzoic acid in anhydrous methanol (approx. 25 mL per 1 g of acid).[13]
-
Cool the solution in an ice bath to 0-5 °C.[13]
-
Slowly add thionyl chloride dropwise while stirring, ensuring the temperature remains below 10 °C.[13]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.[14]
-
Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated NaHCO₃ solution.[13]
-
Extract the aqueous layer three times with ethyl acetate.[13]
-
Combine the organic layers and dry over anhydrous MgSO₄.[14]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a method to compare the antimicrobial potency of the three halogenated derivatives.
Materials:
-
Methyl 4-amino-3,5-dihalobenzoate derivatives (dissolved in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of each test compound in DMSO.
-
In a sterile 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the stock solution to the first column of wells, creating an initial 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[11]
Conclusion
The selection between methyl 4-amino-3,5-dihalogenated benzoates depends heavily on the intended application.
-
Methyl 4-amino-3,5-dichlorobenzoate is a stable, cost-effective starting material, suitable for large-scale synthesis where high reactivity is not required.
-
This compound offers a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations, including cross-coupling reactions.
-
Methyl 4-amino-3,5-diiodobenzoate stands out for its high reactivity in synthetic chemistry and its potential for enhanced biological activity, as suggested by studies on similar scaffolds.[11] Its utility as a precursor for imaging agents further highlights its unique value in specialized biomedical applications.[6]
This guide demonstrates that while structurally similar, these three compounds offer distinct advantages and disadvantages. A thorough understanding of these nuances is essential for making informed decisions in the design and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 3282-10-8 [amp.chemicalbook.com]
- 3. 131755-87-8(Methyl 4-amino-3,5-diiodobenzoate) | Kuujia.com [kuujia.com]
- 4. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 4-amino-3,5-diiodobenzoate [myskinrecipes.com]
- 7. chembk.com [chembk.com]
- 8. Methyl 4-amino-3-bromobenzoate 97 106896-49-5 [sigmaaldrich.com]
- 9. CAS 41727-48-4 | Methyl 4-amino-3,5-dichlorobenzoate - Synblock [synblock.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Differentiating Isomers of Methyl 4-amino-3,5-dibromobenzoate
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of "Methyl 4-amino-3,5-dibromobenzoate" and its key structural isomers. This guide provides a detailed analysis of their spectroscopic data, enabling clear differentiation and confident structural elucidation.
In the realm of pharmaceutical and materials science, the precise identification of chemical structures is paramount. Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide focuses on the spectroscopic differentiation of a key aromatic compound, this compound, from its structural isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we provide a clear roadmap for distinguishing between these closely related molecules.
Isomer Identification and Spectroscopic Techniques
The primary isomers of interest for comparison with this compound are those with varied substitution patterns of the amino and bromo groups on the methyl benzoate ring. This guide will focus on the following key isomers:
-
This compound (Target Compound)
-
Methyl 2-amino-3,5-dibromobenzoate
-
Methyl 4-amino-2,6-dibromobenzoate
-
Methyl 2-amino-4,5-dibromobenzoate
The differentiation of these isomers relies on the unique electronic environments of their constituent atoms, which are sensitively probed by various spectroscopic techniques.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -OCH₃ Protons (ppm) |
| This compound | ~8.0 (s, 2H) | ~4.5 (br s, 2H) | ~3.8 (s, 3H) |
| Methyl 2-amino-3,5-dibromobenzoate | ~7.8 (d, 1H), ~7.5 (d, 1H) | ~5.0 (br s, 2H) | ~3.9 (s, 3H) |
| Methyl 4-amino-2,6-dibromobenzoate | ~6.8 (s, 2H) | ~4.2 (br s, 2H) | ~3.8 (s, 3H) |
| Methyl 2-amino-4,5-dibromobenzoate | ~7.9 (s, 1H), ~7.0 (s, 1H) | ~4.8 (br s, 2H) | ~3.8 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O (ppm) | Aromatic C-NH₂ (ppm) | Aromatic C-Br (ppm) | Aromatic C-H (ppm) | Aromatic C-COOCH₃ (ppm) | -OCH₃ (ppm) |
| This compound | ~165 | ~145 | ~110 | ~135 | ~120 | ~52 |
| Methyl 2-amino-3,5-dibromobenzoate | ~168 | ~148 | ~112, ~115 | ~138, ~120 | ~110 | ~52 |
| Methyl 4-amino-2,6-dibromobenzoate | ~166 | ~147 | ~115 | ~118 | ~130 | ~53 |
| Methyl 2-amino-4,5-dibromobenzoate | ~167 | ~146 | ~118, ~114 | ~135, ~122 | ~112 | ~52 |
Table 3: IR Spectroscopic Data
| Compound | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-Br Stretching (cm⁻¹) |
| This compound (Predicted) | 3400-3200 | ~1710 | ~1300 | Below 700 |
| Methyl 2-amino-3,5-dibromobenzoate[1] | 3483, 3371 | 1698 | 1311 | 668 |
| Methyl 4-amino-2,6-dibromobenzoate (Predicted) | 3450-3250 | ~1715 | ~1320 | Below 700 |
| Methyl 2-amino-4,5-dibromobenzoate (Predicted) | 3420-3220 | ~1705 | ~1290 | Below 700 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound [2] | 307/309/311 (M⁺, Br₂ isotope pattern) | Predicted: [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl 2-amino-3,5-dibromobenzoate[1] | 307/309/311 (M⁺, Br₂ isotope pattern) | 277/279, 198 |
| Methyl 4-amino-2,6-dibromobenzoate | 307/309/311 (M⁺, Br₂ isotope pattern) | Predicted: [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl 2-amino-4,5-dibromobenzoate | 307/309/311 (M⁺, Br₂ isotope pattern) | Predicted: [M-OCH₃]⁺, [M-COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and enhance the signal of carbon atoms.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization technique (e.g., Electrospray Ionization - ESI) is employed.
-
Ionization: The sample molecules are ionized, typically forming a molecular ion (M⁺).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that can provide structural information.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of this compound from its structural isomers. By carefully analyzing the distinct patterns in chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently determine the precise isomeric structure of their compounds, a critical step in drug development and materials science.
References
Efficacy of Methyl 4-amino-3,5-dibromobenzoate as a Precursor for Active Pharmaceutical Ingredients: A Comparative Guide
This guide provides a comprehensive analysis of the efficacy of Methyl 4-amino-3,5-dibromobenzoate as a precursor for the synthesis of key Active Pharmaceutical Ingredients (APIs), primarily Ambroxol and Bromhexine. Its performance is objectively compared with alternative synthetic routes, supported by experimental data to inform researchers, scientists, and drug development professionals in their strategic decisions.
Introduction to this compound
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is typically synthesized from the bromination of methyl anthranilate.[1] This intermediate can then be converted into other key building blocks, such as 2-amino-3,5-dibromobenzaldehyde, which are direct precursors to APIs like Ambroxol and Bromhexine. This guide will explore the synthetic pathways that utilize this intermediate and compare them against alternative methods.
Ambroxol Synthesis: A Comparative Analysis
Ambroxol, a mucolytic agent used in the treatment of respiratory diseases, can be synthesized through various routes.[2] Here, we compare the pathway involving this compound with a common alternative.
Data Presentation: Ambroxol Synthesis Comparison
| Parameter | Route A: Via Methyl Anthranilate Intermediate | Route B: One-Pot from 2-amino-3,5-dibromobenzaldehyde | Route C: From o-Nitrobenzaldehyde |
| Starting Material | Methyl Anthranilate | 2-amino-3,5-dibromobenzaldehyde | o-Nitrobenzaldehyde |
| Key Intermediates | This compound , 3,5-Dibromo-2-aminobenzyl alcohol, 2-amino-3,5-dibromobenzaldehyde | Schiff Base | 2-nitro-3, 5-dibromobenzaldehyde |
| Key Reagents | Bromine, Sodium Borohydride, Manganese Dioxide, trans-4-aminocyclohexanol | trans-4-aminocyclohexanol, Sodium Borohydride | Bromine, trans-4-aminocyclohexanol, Reducing Agent |
| Overall Yield | ~54.6%[3][4] | High (often preferred for large scale)[5] | Not explicitly stated, but involves multiple steps |
| Purity | >99.9% achievable with purification[5] | >99.9% with recrystallization[5] | High purity achievable |
| Advantages | Utilizes a cheap and readily available starting material.[6] | Simplified procedure, avoids isolation of intermediates, reduces production time.[5] | Avoids certain hazardous reagents used in other routes. |
| Disadvantages | Multiple reaction steps, potentially lower overall yield.[6] | The starting aldehyde can be unstable. | A lengthy process with multiple steps.[7] |
Experimental Protocols: Ambroxol Synthesis
Protocol 1: Synthesis via this compound (from Methyl Anthranilate)
This process involves several steps starting from the bromination of methyl anthranilate.[1]
-
Bromination: Methyl anthranilate is brominated to yield Methyl 2-amino-3,5-dibromobenzoate.
-
Reduction to Alcohol: The resulting ester is reduced using a reducing agent like Sodium Borohydride (NaBH4) in the presence of methanol in an ether solvent (like THF) to produce 3,5-Dibromo-2-aminobenzyl alcohol.[6]
-
Oxidation to Aldehyde: The alcohol is then oxidized using manganese dioxide in an inert hydrocarbon solvent such as toluene to yield 2-amino-3,5-dibromobenzaldehyde.[6]
-
Condensation: The 2-amino-3,5-dibromobenzaldehyde is condensed with trans-4-aminocyclohexanol at 85-110°C to form the Schiff base, Trans-4-(2-amino-3,5-dibromobenzylideneamino)cyclohexanol.[6]
-
Reduction to Ambroxol: The Schiff base is reduced with sodium borohydride at 40-45°C to yield Ambroxol.[6]
-
Salt Formation (Optional): Ambroxol can be converted to Ambroxol hydrochloride by treatment with a source of HCl, such as IPA-HCl.[6]
Protocol 2: One-Pot Synthesis from 2-amino-3,5-dibromobenzaldehyde
This method simplifies the process by not isolating the intermediate Schiff base.[5]
-
Condensation: In a reaction vessel, add 2-amino-3,5-dibromo benzaldehyde and trans-4-aminocyclohexanol (in a 1:1.2 molar ratio) to a suitable solvent like methanol. Heat the mixture to 60-65°C and stir for 3-8 hours to form the Schiff base solution.[5][8]
-
Reduction: Cool the Schiff base solution. While stirring, add a reducing agent such as sodium borohydride in portions. Maintain the temperature and continue stirring until the reaction is complete (monitored by TLC) to yield the Ambroxol free base solution.[5]
-
Salification: Cool the solution containing the Ambroxol free base. Adjust the pH to an acidic range using a hydrochloric acid solution to precipitate the hydrochloride salt. Stir, filter the precipitate, wash, and dry to obtain Ambroxol hydrochloride.[5]
-
Purification: The crude product can be purified by recrystallization from a methanol/water mixture (1:1 v/v) at 0-5°C to achieve a purity of over 99.9%.[5]
Protocol 3: Synthesis from o-Nitrobenzaldehyde
This route offers an alternative starting point.[7]
-
Bromination: o-nitrobenzaldehyde is brominated to obtain 2-nitro-3, 5-dibromobenzaldehyde.[7]
-
Condensation: The product is then reacted with trans-4-aminocyclohexanol.[7]
-
Reduction and Salification: The resulting intermediate undergoes reduction and hydrochloride salification to yield Ambroxol hydrochloride.[7] This method combines the reduction of the nitro group and the imine in a single step.[7]
Visualization: Ambroxol Synthesis Pathways
Caption: Comparative workflows for Ambroxol synthesis.
Bromhexine Synthesis: A Comparative Analysis
Bromhexine, another important mucolytic agent, is structurally related to Ambroxol.[9] Its synthesis often utilizes similar precursors.
Data Presentation: Bromhexine Synthesis Comparison
| Parameter | Route A: Via 2-amino-3,5-dibromobenzyl alcohol | Route B: One-Pot Reductive Amination |
| Starting Material | 2-amino-3,5-dibromobenzaldehyde | 2-amino-3,5-dibromobenzaldehyde |
| Key Intermediates | 2-amino-3,5-dibromobenzyl alcohol, 2,4-dibromo-6-chloromethylaniline | Bromhexine Free Base |
| Key Reagents | Sodium Borohydride, Thionyl Chloride, N-methylcyclohexylamine | N-methylcyclohexylamine, Formic Acid, Pd/C catalyst |
| Overall Yield | 98.0-98.6% (for the reduction step)[10] | High yield, suitable for large-scale production.[5] |
| Advantages | High yield in the initial reduction step.[10] | Simplified "one-pot" procedure, avoids isolating intermediates.[5] |
| Disadvantages | Multi-step process involving a chlorination step.[10] | Requires a catalyst (Palladium on carbon).[5] |
Experimental Protocols: Bromhexine Synthesis
Protocol 3: Synthesis via 2-amino-3,5-dibromobenzyl alcohol
This method involves the reduction of the aldehyde, followed by chlorination and amination.[10]
-
Reduction: 2-amino-3,5-dibromo benzaldehyde is suspended in ethanol, and sodium borohydride is added in batches at 10-40°C. The reaction is stirred for about 1.5 hours to produce 2-amino-3,5-dibromobenzyl alcohol. Yields are reported to be around 98%.[10]
-
Chlorination: The resulting alcohol is reacted with a chlorinating agent like thionyl chloride (SOCl2) to form 2,4-dibromo-6-chloromethylaniline.[10]
-
Amination and Salification: This intermediate is then condensed with N-methylcyclohexylamine, followed by salification with an HCl solution in ethanol to produce Bromhexine hydrochloride.[10]
Protocol 4: One-Pot Reductive Amination for Bromhexine Hydrochloride
This is a high-yield process suitable for large-scale production.[5]
-
Reaction Setup: In a reaction flask, add 2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine, 5% palladium on carbon (Pd/C), and butyl acetate.[5]
-
Reductive Amination: Heat the mixture to 100°C and add anhydrous formic acid dropwise. Maintain the temperature at 100-110°C for 5 hours.[5]
-
Work-up: Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.[5]
-
Salification: Cool the residue and add a 30% hydrogen chloride solution in ethanol. Stir for 2-3 hours.[5]
-
Isolation and Purification: Filter the resulting precipitate and recrystallize from a methanol/acetone mixture to obtain the final product.[5]
Visualization: Bromhexine Synthesis Workflows
Caption: Comparative workflows for Bromhexine synthesis.
Objective Comparison and Conclusion
The utility of This compound lies in its position as a stable, derivable intermediate from the inexpensive and readily available starting material, methyl anthranilate.[6] The synthetic route via this intermediate (Route A for Ambroxol) is well-established and provides a clear, multi-step pathway to the final API. However, this route can be lengthy and may result in a lower overall yield compared to more streamlined processes.[6]
For both Ambroxol and Bromhexine synthesis, routes starting from the downstream intermediate, 2-amino-3,5-dibromobenzaldehyde , offer significant advantages in terms of process efficiency. The "one-pot" reductive amination protocols are particularly effective for large-scale production as they simplify the procedure, reduce production time, and can achieve high yields.[5]
Key Takeaways:
-
Efficacy of this compound: This precursor is effective as part of a longer, traditional synthesis starting from methyl anthranilate. Its value is in the use of a cost-effective initial raw material.
-
Alternative Precursors: For process optimization and large-scale manufacturing, utilizing 2-amino-3,5-dibromobenzaldehyde in a one-pot synthesis is often more efficient.
-
Process Selection: The choice of precursor and synthetic route will depend on factors such as the desired scale of production, cost of raw materials, and the importance of process simplification and overall yield. While the pathway through this compound is viable, direct routes from 2-amino-3,5-dibromobenzaldehyde are often preferred for their efficiency.
References
- 1. WO2022090845A1 - Process for the preparation of highly pure crystalline ambroxol hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103073439B - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 4. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 7. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN102617359B - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Purification of Halogenated Aminobenzoates
For researchers, scientists, and drug development professionals, the purity of halogenated aminobenzoates is crucial, as these compounds are vital intermediates in the synthesis of numerous pharmaceuticals. The presence of impurities can significantly impact the efficacy, safety, and overall success of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide provides an objective comparison of common purification methods for halogenated aminobenzoates, supported by experimental data and detailed protocols to aid in the selection of the most effective technique.
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data from various purification methods applied to different halogenated aminobenzoates. It is important to note that yields can be highly dependent on the preceding reaction's success and the scale of the purification.
| Compound | Purification Method | Purity | Yield | Reference |
| 4-Amino-3-chlorobenzoic acid | Precipitation/Filtration | Not Specified | 94.6% | [1] |
| 2-Amino-5-bromobenzoic acid | Precipitation/Filtration | Not Specified | 96% | [2] |
| Ethyl 4-aminobenzoate | Recrystallization | Essentially Pure (by GC) | 95% (theoretical) | [3] |
| 2-Amino-5-bromobenzyl alcohol | Recrystallization | Analytically Pure | 80-88% | [4] |
| General Halogenated Aminobenzoates | Column Chromatography | High Purity | Variable | [5][6] |
Experimental Protocols
Below are detailed methodologies for key purification techniques cited in the literature for halogenated aminobenzoates and their derivatives.
Purification by Precipitation and Filtration
This method is commonly used for the initial isolation of the product from the reaction mixture.
a) Protocol for 4-Amino-3-chlorobenzoic acid: [1][7]
-
Following the hydrolysis of methyl 4-amino-3-chlorobenzoate with NaOH in methanol, concentrate the solvent.
-
Acidify the mixture by adding 1N HCl.
-
A solid precipitate of 4-amino-3-chlorobenzoic acid will form.
-
Collect the solid precipitate by filtration.
-
Dry the filtered solid to obtain the purified product.
b) Protocol for 2-Amino-5-bromobenzoic acid: [2]
-
After the synthesis reaction, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding concentrated HCl to adjust the pH to 5.
-
Evaporate the volatiles under reduced pressure to obtain the crude solid product.
-
Suspend the solid in methanol and stir for 15 minutes.
-
Filter the mixture.
-
Evaporate the filtrate to dryness under reduced pressure to yield the purified 2-amino-5-bromobenzoic acid.
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining high-purity crystalline solids.
a) General Slow Cooling Recrystallization Protocol: [4][8]
-
Dissolve the crude material in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
While stirring and maintaining the solution at reflux, slowly add a "poor" solvent or anti-solvent (e.g., hexanes) until the product begins to precipitate.[4]
-
Allow the mixture to cool slowly to room temperature.
-
For maximum precipitation, further cool the solution in a refrigerator or freezer (-15 °C).[4]
-
Isolate the purified crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Purification by Column Chromatography
Column chromatography is employed for the purification of compounds that are difficult to separate by other means and is often used to obtain highly pure products.[5][6]
a) General Flash Chromatography Protocol: [5]
-
After a reaction workup (e.g., extraction and drying of the organic layer), concentrate the crude product under reduced pressure.
-
Prepare a silica gel column with a suitable solvent system (eluent). The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis.
-
Adsorb the crude product onto a small amount of silica gel or dissolve it in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Visualization of a General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a halogenated aminobenzoate following a synthetic reaction, such as a cross-coupling reaction.
Caption: General experimental workflow for post-reaction purification.
References
- 1. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 2. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-amino-3,5-dibromobenzoate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound that requires careful management as hazardous waste. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed and causes serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety goggles or face shield |
| Respiratory | Dust mask (e.g., N95) or use in a chemical fume hood[2] |
| Lab Attire | Laboratory coat and closed-toe shoes |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[3]
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
After eye contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[1][3]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with hazardous waste regulations. This typically involves collection, proper labeling, and transfer to a licensed hazardous waste disposal facility.
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and empty containers), in a designated and compatible waste container.
-
The container must be robust, leak-proof, and clearly labeled as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Labeling the Waste Container:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound" and its CAS number (if available).
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Include the accumulation start date and the name of the generating laboratory or department.
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4][5]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with accurate information about the waste composition and quantity.
-
The primary recommended disposal method for brominated organic compounds is high-temperature incineration at a licensed facility equipped with appropriate emission control systems to prevent the release of harmful byproducts.[6]
5. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. Always consult your institution-specific guidelines and the relevant Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-amino-3,5-dibromobenzoate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Methyl 4-amino-3,5-dibromobenzoate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it is classified as toxic if swallowed and causes serious eye irritation.[1] Therefore, a comprehensive safety plan is paramount. This guide will provide researchers, scientists, and drug development professionals with the necessary information for the safe handling and disposal of this compound.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This is the minimum standard of protection; specific experimental conditions may necessitate additional measures.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves should be used and changed frequently.[2] For extended handling, consider double-gloving or using gloves with a longer breakthrough time. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory where this chemical is handled.[3] |
| Face shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or dust generation. | |
| Respiratory Protection | N95 dust mask or higher | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of dust particles. |
| Protective Clothing | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Closed-toe shoes | Footwear that completely covers the feet is mandatory in the laboratory.[2] |
Operational Plan: A Step-by-Step Guide for Safe Handling
To minimize exposure and ensure safe handling, the following step-by-step operational plan must be followed:
-
Preparation and Planning:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound and be familiar with its hazards.[2]
-
Ensure that all necessary PPE is available and in good condition.
-
Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.
-
Keep a chemical spill kit readily accessible.
-
-
Handling the Compound:
-
All weighing and transfer of the solid compound should be conducted in a chemical fume hood or a vented balance enclosure to control airborne dust.
-
Use a spatula or other appropriate tool to handle the powder; avoid scooping with weighing paper.
-
Keep the container of this compound tightly closed when not in use.[5]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area, including the balance and any equipment used, with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Properly label and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Unused or excess solid chemical should also be disposed of as hazardous waste.
-
Solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[4]
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure waste containers are properly labeled with the full chemical name and associated hazards.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
